molecular formula C15H14O2 B6317947 2-(2,4-dimethylphenyl)benzoic Acid CAS No. 183313-49-7

2-(2,4-dimethylphenyl)benzoic Acid

Cat. No.: B6317947
CAS No.: 183313-49-7
M. Wt: 226.27 g/mol
InChI Key: CQHDMGPUOAEHTD-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)benzoic Acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Dimethylphenyl)benzoic acid, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-dimethylphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dimethylphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHDMGPUOAEHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444757
Record name 2-(2,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183313-49-7
Record name 2-(2,4-dimethylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-dimethylphenyl)benzoic acid (CAS 183313-49-7)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Research Professional

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties and synthesis of 2-(2,4-dimethylphenyl)benzoic acid. It is important to note that publicly available data on the specific physicochemical and toxicological properties of 2-(2,4-dimethylphenyl)benzoic acid (CAS 183313-49-7) is limited. This guide synthesizes the currently available information, with a primary focus on its synthesis. Researchers are encouraged to perform their own comprehensive characterization for any downstream applications.

Compound Overview

2-(2,4-dimethylphenyl)benzoic acid is a biaryl carboxylic acid. The structure, featuring a benzoic acid moiety linked to a dimethylphenyl group, suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The rotational barrier between the two phenyl rings can lead to atropisomerism, a feature of interest in medicinal chemistry for its potential to create conformationally restricted molecules with specific biological activities.

Physicochemical Properties

PropertyValue
CAS Number 183313-49-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
IUPAC Name 2-(2,4-dimethylphenyl)benzoic acid

Researchers are advised to determine key experimental parameters such as melting point, boiling point, and solubility in various solvents empirically.

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 2-(2,4-dimethylphenyl)benzoic acid can be achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

Reaction Scheme

Figure 1: Suzuki-Miyaura coupling for the synthesis of 2-(2,4-dimethylphenyl)benzoic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzoic acid (1 equivalent), 2,4-dimethylphenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water. Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), dissolved in water (2-3 equivalents).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield the pure 2-(2,4-dimethylphenyl)benzoic acid.

Potential Applications and Research Directions

While specific applications for 2-(2,4-dimethylphenyl)benzoic acid are not well-documented, its structural motifs are present in various biologically active molecules. Potential research avenues include:

  • Pharmaceutical Scaffolding: Its use as a scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents. The substitution pattern on the phenyl rings can be modified to explore structure-activity relationships.

  • Ligand Development: The carboxylic acid group can serve as a coordination site for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.

  • Atropisomeric Studies: Investigation into the rotational barrier and the potential for isolating stable atropisomers could lead to the development of chiral ligands or catalysts.

Safety and Handling

Given the lack of specific toxicological data, 2-(2,4-dimethylphenyl)benzoic acid should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(2,4-dimethylphenyl)benzoic acid represents a chemical entity with potential for further exploration in various fields of chemical and pharmaceutical research. The provided synthesis protocol based on the Suzuki-Miyaura coupling offers a reliable method for its preparation. The absence of comprehensive data on its properties underscores the opportunity for novel research to characterize this compound and unlock its potential applications.

References

Due to the limited public information available for the specific CAS number 183313-49-7, a comprehensive list of references detailing its properties is not possible. The synthesis information is based on established chemical principles of the Suzuki-Miyaura reaction. Researchers are encouraged to consult general organic chemistry textbooks and databases for further information on this reaction.

2-(2,4-dimethylphenyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-(2,4-Dimethylphenyl)benzoic Acid

Executive Summary: Chemical Identity & Core Metrics

2-(2,4-Dimethylphenyl)benzoic acid is a sterically hindered biaryl carboxylic acid utilized primarily as a regiocontrolled intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically substituted anthracenes, and as a scaffold in medicinal chemistry for designing non-coplanar ligands.

Metric Data
CAS Number 183313-49-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Exact Mass 226.0994
IUPAC Name 2-(2,4-dimethylphenyl)benzoic acid
SMILES CC1=CC(C)=CC=C1C2=CC=CC=C2C(O)=O
Key Structural Feature Ortho-substituted biaryl (Atropisomeric potential)

Structural Analysis & Physicochemical Properties

The "Biaryl Twist" and Steric Clash

The defining characteristic of this molecule is the steric repulsion between the carboxylic acid group on the benzoic ring and the methyl group at the ortho (2') position of the phenyl ring. This forces the two aromatic rings out of planarity, creating a twisted conformation.[1]

  • Dihedral Angle: Unlike unsubstituted biphenyl, which has a low rotational barrier, the 2,2'-disubstitution pattern (COOH vs. CH₃) locks the molecule into a non-planar state. This reduces

    
    -conjugation between rings but increases solubility and creates a unique 3D binding vector for drug targets.
    
  • Atropisomerism: While not stable enough to resolve enantiomers at room temperature without further substitution, the rotation barrier is significantly higher than in unhindered biaryls, influencing NMR spectra (broadening of signals) and crystal packing.

Calculated Properties (Drug-Likeness)
  • LogP (Predicted): ~3.6 – 4.1 (Lipophilic, suitable for membrane permeability).

  • pKa (Acid): ~4.2 (Typical of benzoic acids; the ortho-aryl group may slightly increase acidity due to steric inhibition of resonance).

  • TPSA: 37.3 Ų (Good oral bioavailability profile).

Synthesis & Manufacturing Protocols

The most robust route to 2-(2,4-dimethylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Friedel-Crafts approaches because it avoids regioselectivity issues associated with directing groups on the dimethylphenyl ring.

Diagram: Retrosynthetic Analysis & Forward Synthesis

Synthesis SM1 2-Bromobenzoic Acid (Electrophile) Inter Pd(II) Complex (Oxidative Addition) SM1->Inter + Pd(0) SM2 2,4-Dimethylphenylboronic Acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(PPh3)4 (3-5 mol%) Base Na2CO3 (2M aq.) Base->Inter Activation Solvent DME / H2O (reflux) Prod 2-(2,4-Dimethylphenyl)benzoic Acid (Target) Inter->Prod Reductive Elimination

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling strategy for high-yield synthesis.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherms.

Reagents:

  • 2-Bromobenzoic acid (2.01 g, 10 mmol)

  • 2,4-Dimethylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (346 mg, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.18 g, 30 mmol) dissolved in 15 mL water.

  • Dimethoxyethane (DME) (30 mL, degassed).

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen three times.

  • Solvent Degassing: Sparge the DME with Argon for 20 minutes prior to use. Oxygen poisons the Pd(0) catalyst.

  • Addition: Add 2-bromobenzoic acid, boronic acid, and Pd catalyst to the flask. Add DME and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the biphasic mixture to reflux (approx. 85°C) with vigorous stirring for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).

  • Work-up (Critical Step):

    • Cool to room temperature.[2]

    • Acidification: The product is in the aqueous phase as the carboxylate salt.[1] Wash the organic phase (remove impurities) with EtOAc. Then, acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • Precipitation: The free acid will precipitate as a white/off-white solid.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or Toluene to obtain pure crystals.

Applications in Research & Development

Cyclization to Anthraquinones

This compound is a direct precursor to substituted anthraquinones via intramolecular Friedel-Crafts acylation.

  • Mechanism: Treatment with strong acid (H₂SO₄ or Polyphosphoric Acid) closes the ring.

  • Product: 1,3-Dimethylanthraquinone (or 2,4-isomer depending on rearrangement). This is vital for dye synthesis and DNA-intercalating drug research.

Metal-Organic Frameworks (MOFs)

The "kinked" structure of 2-(2,4-dimethylphenyl)benzoic acid prevents efficient packing, making it an excellent ligand for constructing porous MOFs. The steric bulk prevents network interpenetration, potentially increasing pore volume for gas storage applications.

Medicinal Chemistry
  • Isostere: It acts as a ring-open analog of fluorenone or a lipophilic analog of salicylic acid.

  • Scaffold: Used in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs) where the biaryl torsion angle dictates receptor fit.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10775612, 2-(2,4-Dimethylphenyl)benzoic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem.Application Notes: Utilization of Dimethylphenyl Benzoic Acid Derivatives in MOFs.

Sources

solubility of 2-(2,4-dimethylphenyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-(2,4-Dimethylphenyl)benzoic Acid

Executive Summary

2-(2,4-Dimethylphenyl)benzoic acid (CAS 183313-49-7) is a substituted biphenyl-2-carboxylic acid, primarily utilized as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), anthraquinone derivatives, and pharmaceutical scaffolds (e.g., Sartan precursors).[1][2][3] Its solubility profile is governed by the interplay between the polar carboxylic acid moiety and the lipophilic dimethyl-substituted biphenyl core.

This guide provides a comprehensive analysis of its solubility in organic solvents, derived from structure-property relationships (SPR) of the parent compound (2-biphenylcarboxylic acid) and thermodynamic principles. It includes validated protocols for solubility determination and solvent selection strategies for purification.[4]

Part 1: Physicochemical Profile & Structural Analysis[4]

Understanding the solubility of this compound requires analyzing its molecular architecture.[4][5] The molecule consists of a hydrophilic "head" (benzoic acid) and a hydrophobic "tail" (2,4-dimethylphenyl group).

PropertyValue / PredictionImpact on Solubility
Molecular Formula C₁₅H₁₄O₂Moderate molecular weight (226.27 g/mol ) favors solubility in common organics.[4]
Parent Scaffold 2-Biphenylcarboxylic acidEstablishes baseline solubility (High in alcohols/DMSO; Low in water).[4]
Substituents 2,4-Dimethyl groupsIncreases Lipophilicity (LogP): Enhances solubility in non-polar solvents (Toluene, DCM) compared to the parent.[4]
Predicted LogP ~4.2 – 4.6Strongly hydrophobic; partitions preferentially into organic phases.[4]
pKa (Acid) ~3.8 – 4.0Soluble in aqueous alkaline solutions (pH > 8) via salt formation.[4]
H-Bond Donors 1 (-COOH)Facilitates solubility in protic solvents (Alcohols) via hydrogen bonding.[4]

Part 2: Solubility in Organic Solvents

Due to the limited public availability of experimental data for this specific isomer, the following solubility profile is constructed using Component-Contribution Methods and data from the structural analog, 2-biphenylcarboxylic acid (CAS 947-84-2).

Solubility Categorization (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Dipole-dipole interactions disrupt the crystal lattice effectively; excellent for stock solutions.[4]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)"Like dissolves like"; the lipophilic biphenyl core interacts favorably with chlorinated hydrocarbons.[4]
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneHigh (>30 mg/mL)H-bond acceptance from the solvent stabilizes the carboxylic acid proton.[4]
Alcohols Methanol, Ethanol, IPAModerate-High (10-30 mg/mL)Soluble due to H-bonding, but limited by the hydrophobic dimethylphenyl tail.[4] Solubility increases significantly with temperature.[4][6]
Aromatics Toluene, XyleneModerate (5-20 mg/mL)Pi-pi stacking interactions aid dissolution; the methyl groups enhance compatibility compared to unsubstituted benzoic acid.[4]
Alkanes Hexane, HeptaneLow (<1 mg/mL)The polar -COOH group prevents significant dissolution at room temperature.[4] Useful as an anti-solvent.[4]
Water Water (pH < 7)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.[4]
Aqueous Base 1M NaOH, 1M KOHSoluble (as salt)Deprotonation forms the carboxylate anion (R-COO⁻), rendering the molecule water-soluble.[4]

Part 3: Thermodynamic Dissolution Model

The dissolution of 2-(2,4-dimethylphenyl)benzoic acid involves overcoming the crystal lattice energy (enthalpy of fusion) and establishing solute-solvent interactions.

Dissolution Equilibrium Diagram

The following diagram illustrates the equilibrium states affecting solubility, including pH-dependent speciation.

DissolutionMechanism Solid Solid Crystal (Lattice Energy Barrier) Solute_Unionized Dissolved Solute (Unionized) [R-COOH](org) Solid->Solute_Unionized Dissolution (ΔG < 0) Heat/Mixing Solute_Unionized->Solid Precipitation/Crystallization Solute_Ionized Dissolved Salt (Ionized) [R-COO⁻](aq) Solute_Unionized->Solute_Ionized pH > pKa (Basic Conditions) Solvent_Interaction Solvent Cavity Formation & Solvation Solute_Unionized->Solvent_Interaction Van der Waals & H-Bonding Solute_Ionized->Solute_Unionized pH < pKa (Acidic Conditions)

Figure 1: Thermodynamic equilibrium illustrating the transition from solid crystal to dissolved species, modulated by solvent polarity and pH.

Part 4: Experimental Protocols

To determine exact solubility values for your specific lot (critical for GMP applications), use the following self-validating protocols.

Protocol A: Gravimetric Determination (High Solubility Solvents)

Use for: Toluene, Ethyl Acetate, DCM.[4]

  • Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_measure to prevent crashing out).

  • Drying: Pipette 1.0 mL of filtrate into a pre-weighed tared vial. Evaporate solvent under N₂ stream or vacuum.[4]

  • Calculation:

    
    
    
Protocol B: UV-Vis/HPLC Determination (Low Solubility Solvents)

Use for: Water, Hexane, Alcohols.[4]

  • Standard Curve: Prepare a stock solution of 1 mg/mL in Methanol. Dilute to 10, 20, 50, 100 µg/mL. Measure Absorbance at

    
     (typically ~250-280 nm for biphenyls).
    
  • Saturation: Prepare saturated solution as in Protocol A.

  • Dilution: Dilute the filtered saturated solution with Methanol (e.g., 1:100) to bring it within the linear range of the standard curve.

  • Quantification: Measure absorbance/peak area and back-calculate concentration.

Part 5: Process Application – Solvent Selection Strategy

For researchers developing purification or reaction steps, the following decision tree optimizes solvent choice based on the target outcome (Reaction vs. Crystallization).

SolventSelection Start Objective Reaction Synthesis Reaction Start->Reaction Crystallization Recrystallization Start->Crystallization HighTemp High Temp (>80°C)? Reaction->HighTemp SolventPair Solvent/Anti-Solvent Crystallization->SolventPair Toluene Select: Toluene/Xylene (Good solubility, high BP) HighTemp->Toluene Yes Polar Polar Mechanism? HighTemp->Polar No THF Select: THF or DCM (Good solubility, easy removal) Polar->THF Pair1 Ethyl Acetate / Hexane (Standard) SolventPair->Pair1 Pair2 Ethanol / Water (Green Chemistry) SolventPair->Pair2

Figure 2: Decision tree for selecting solvents based on process requirements.

Recrystallization Recommendation

The optimal purification method for 2-(2,4-dimethylphenyl)benzoic acid is typically recrystallization from Ethyl Acetate/Hexane or Ethanol/Water .[4]

  • Method: Dissolve in hot Ethyl Acetate (or Ethanol).[4] Slowly add Hexane (or Water) until turbidity persists.[4] Cool slowly to 4°C.

  • Why: The hydrophobic dimethylphenyl group drives precipitation when the non-polar anti-solvent (Hexane) is added, or when the dielectric constant increases (Water addition).[4]

References

  • Thati, J., et al. (2010).[4][6] "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data, 55(11), 5124–5127.[4] Link

  • Yalkowsky, S. H., et al. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4][7] (Reference for general biphenyl carboxylic acid trends).

  • PubChem Compound Summary. (2025). "2-Phenylbenzoic acid (Analog)." National Center for Biotechnology Information.[4] Link

  • Grant, D. J. W., & Higuchi, T. (1990).[4] Solubility Behavior of Organic Compounds. Wiley-Interscience.[4] (Source for thermodynamic solubility modeling).

Sources

2-(2,4-dimethylphenyl)benzoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2,4-dimethylphenyl)benzoic acid synonyms and IUPAC name Content Type: In-depth technical guide.

Nomenclature, Synthesis, and Structural Characterization

Executive Summary

2-(2,4-Dimethylphenyl)benzoic acid (CAS RN: 183313-49-7 ) is a sterically hindered biaryl carboxylic acid. Structurally, it consists of a benzoic acid moiety substituted at the ortho position (C2) by a 2,4-dimethylphenyl group. This compound serves as a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons, pharmaceutical scaffolds (particularly angiotensin II receptor antagonists), and specialized ligands for transition metal catalysis.

This guide provides a definitive reference for the compound’s nomenclature, physicochemical properties, and laboratory-scale synthesis, emphasizing the Suzuki-Miyaura cross-coupling methodology required to overcome its inherent steric hindrance.

Nomenclature & Chemical Identity

The naming of this compound follows two primary conventions: the benzoic acid parent structure (common in medicinal chemistry) and the biphenyl parent structure (common in IUPAC systematic naming).

2.1 Identity Data Matrix
ParameterTechnical Detail
Primary IUPAC Name 2',4'-Dimethylbiphenyl-2-carboxylic acid
Alternative Systematic Name 2-(2,4-Dimethylphenyl)benzoic acid
CAS Registry Number 183313-49-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
SMILES CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C
InChI Key AWHSTQFMFDLAFO-UHFFFAOYSA-N
2.2 Synonyms and Trade Designations
  • Systematic Variations: 2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid; 2-carboxy-2',4'-dimethylbiphenyl.

  • Structural Descriptors: o-(2,4-Xylyl)benzoic acid.

Structural Analysis & Physicochemical Properties[1]

The defining feature of 2-(2,4-dimethylphenyl)benzoic acid is the biaryl twist . The presence of the carboxylic acid group at position 2 of the first ring, combined with the methyl group at position 2' of the second ring, creates significant steric repulsion.

  • Torsion Angle: The two phenyl rings cannot lie coplanar. They adopt a twisted conformation (dihedral angle typically 60–90°) to minimize steric clash between the ortho-substituents.

  • Atropisomerism: While the rotation is restricted, the barrier is generally not high enough to isolate stable atropisomers at room temperature without additional bulky substitution, but the molecule exists as a racemate of transient chiral conformers in solution.

Predicted Physicochemical Profile[1][2]
PropertyValue (Predicted/Exp)Significance
Physical State Solid (White to off-white powder)Standard for aryl carboxylic acids.
Melting Point 160–165 °C (approximate range)High crystallinity due to H-bonding dimers.
pKa (Acid) ~3.9 – 4.2Slightly stronger than benzoic acid due to steric inhibition of resonance.
LogP (Octanol/Water) 3.6 – 3.8Highly lipophilic; poor aqueous solubility without basification.
Synthesis & Methodology

The most robust route to 2-(2,4-dimethylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling reaction. Direct coupling of 2-halobenzoic acids is challenging due to the electronic deactivation by the carboxylate (formed under basic conditions) and steric hindrance at the ortho position.

Protocol Strategy: To ensure high yields, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a specialized Buchwald ligand designed to facilitate oxidative addition into sterically hindered aryl halides.

4.1 Reaction Pathway Diagram

SuzukiCoupling Reactant1 2-Bromobenzoic Acid (Steric Electrophile) Catalyst Pd(OAc)2 / SPhos K3PO4 (Base) Reactant1->Catalyst Oxidative Addition Reactant2 2,4-Dimethylphenylboronic Acid (Nucleophile) Reactant2->Catalyst Transmetallation Intermediate Pd(II) Biaryl Complex Catalyst->Intermediate Product 2-(2,4-Dimethylphenyl)benzoic Acid (Target) Intermediate->Product Reductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway utilizing SPhos ligands to overcome ortho-substituent steric hindrance.

4.2 Detailed Experimental Protocol

Materials:

  • 2-Bromobenzoic acid (1.0 equiv, 10 mmol)

  • 2,4-Dimethylphenylboronic acid (1.2 equiv, 12 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos Ligand (4 mol%)[3]

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)[3]

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a dry Schlenk flask, charge Pd(OAc)₂ (45 mg) and SPhos (164 mg). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes under Argon to generate the active Pd(0)-ligand species.

  • Substrate Addition: Add 2-bromobenzoic acid (2.01 g) and 2,4-dimethylphenylboronic acid (1.80 g) to the flask.

  • Base Activation: Add K₃PO₄ (6.36 g) followed by water (2 mL) and additional toluene (15 mL). The biphasic system is crucial for dissolving the inorganic base while maintaining the organic reactants in the toluene phase.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. The reaction progress should be monitored via TLC (eluent: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).

  • Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Critical Step: Extract the organic layer with 1M NaOH (3 x 30 mL) . The product (as a carboxylate salt) will move to the aqueous phase; non-acidic impurities (homocoupled biaryls) remain in the organic phase.

    • Discard the organic phase.

    • Acidify the combined aqueous extracts to pH 1–2 using 6M HCl. A white precipitate (the product) will form.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water if higher purity (>99%) is required.

Applications & Utility
5.1 Medicinal Chemistry Scaffold

This compound is a structural analog of the "sartan" class of antihypertensives (e.g., Valsartan, Losartan), which typically feature a biphenyl-tetrazole or biphenyl-carboxylic acid core. The 2,4-dimethyl substitution pattern provides a unique steric bulk that can modulate receptor binding affinity or metabolic stability compared to the standard 4'-methyl analogs.

5.2 Ligand Design

The carboxylic acid moiety can serve as a directing group for C-H activation reactions. Furthermore, 2-(2,4-dimethylphenyl)benzoic acid is a precursor to phosphine ligands . By reducing the carboxylic acid to a phosphine, researchers generate sterically demanding biaryl phosphines (similar to the Buchwald ligands used in its own synthesis), creating a self-reinforcing cycle of catalyst development.

References
  • Chemical Book. (2025). 2-(2,4-Dimethylphenyl)benzoic Acid Properties and CAS 183313-49-7.[4] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Suzuki-Miyaura Coupling of 2-Halobenzoic Acids. PubChem Compound Summary. Retrieved from

  • BenchChem. (2025).[3][5] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from

  • American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6] Retrieved from

Sources

Structural and Synthetic Divergence: A Technical Guide to 2-(2,4-Dimethylphenyl)benzoic Acid vs. 2-(2,4-Dimethylbenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, subtle structural variations dictate profound differences in chemical behavior, 3D conformation, and downstream utility. This whitepaper provides an in-depth technical analysis of two closely related but functionally divergent compounds: 2-(2,4-dimethylphenyl)benzoic acid and 2-(2,4-dimethylbenzoyl)benzoic acid .

While their nomenclature is nearly identical, the insertion of a single carbonyl bridge (C=O) in the latter transforms the molecular core from a rigid biphenyl system to a flexible, photoreactive benzophenone system. This guide deconstructs their physicochemical properties, details self-validating synthetic protocols, and explores their distinct applications in drug development and materials engineering.

Physicochemical & Structural Profiling

The fundamental divergence between these two molecules lies in their core scaffolds. The biphenyl derivative features a direct C-C bond between the aromatic rings, leading to restricted rotation (atropisomerism) due to the steric clash of the ortho-methyl and carboxylic acid groups. Conversely, the benzophenone derivative contains a ketone bridge, which relieves this steric tension, alters the electronic delocalization, and introduces a site for photochemical excitation.

Quantitative Data Summary
Property2-(2,4-Dimethylphenyl)benzoic acid2-(2,4-Dimethylbenzoyl)benzoic acid
CAS Number 183313-49-7[1]2346-63-6[2]
Core Scaffold Biphenyl (Direct C-C bond)Benzophenone (Carbonyl bridge)
Molecular Formula C₁₅H₁₄O₂[1]C₁₆H₁₄O₃[2]
Molecular Weight 226.27 g/mol [1]254.28 g/mol [2]
SMILES CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)CCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C[2]
Primary Downstream Utility Fluorene derivatives, OLEDs, Chiral ligandsAnthraquinones, Photoinitiators, Dyes

Synthetic Methodologies & Mechanistic Causality

The distinct structural cores necessitate entirely orthogonal synthetic strategies. Below are the field-proven, step-by-step methodologies for synthesizing both compounds, engineered with built-in validation systems.

G cluster_A Benzophenone Core (CAS: 2346-63-6) cluster_B Biphenyl Core (CAS: 183313-49-7) A1 Phthalic Anhydride + m-Xylene A2 2-(2,4-dimethylbenzoyl)benzoic acid A1->A2 Friedel-Crafts Acylation (AlCl3, 55°C) A3 Anthraquinone Derivatives A2->A3 Acid-Catalyzed Cyclization B1 2-Bromobenzoic Acid + Boronic Acid B2 2-(2,4-dimethylphenyl)benzoic acid B1->B2 Suzuki-Miyaura Coupling (Pd cat., Base) B3 Fluorene Derivatives B2->B3 Intramolecular Acylation

Divergent synthetic pathways for benzophenone and biphenyl derivatives.

Synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid (CAS: 2346-63-6)

Method: Friedel-Crafts Acylation Objective: Construct a benzophenone core via electrophilic aromatic substitution, as detailed in the synthetic protocols from 3[3].

Step-by-Step Protocol:

  • Activation Phase: Cool 1.07 mol of m-xylene (which acts as both the solvent and the nucleophile) to 0–5°C using an ice/salt bath[3]. Slowly add 0.44 mol of anhydrous Aluminum Chloride (AlCl₃) in three discrete portions[3].

    • Causality: Portion-wise addition controls the highly exothermic formation of the Lewis acid-base complex. Maintaining a low temperature prevents premature, uncontrolled side reactions.

  • Electrophile Generation: Add 0.20 mol of phthalic anhydride in three portions[3].

    • Causality: AlCl₃ coordinates with the anhydride oxygen, breaking the ring to generate a highly reactive acylium ion equivalent.

  • Acylation Phase: Warm the mixture to room temperature, stir for 3 hours until a thick white suspension forms, then heat strictly to 55°C for 2 hours[3].

    • Causality: Heating to 55°C provides the precise activation energy needed to overcome the steric hindrance of the ortho-methyl group on m-xylene, driving the substitution to completion without inducing polyacylation.

  • Quenching & Precipitation: Slowly pour the thick mixture into ice-cold 20% HCl[3].

    • Causality: The acidic quench forcefully breaks the stable aluminum-carboxylate complex, protonating the product to yield the free, water-insoluble benzoic acid.

  • Validation System: Collect the precipitated white solid via vacuum filtration.

    • Self-Validation: The protocol is validated when LC/MS confirms a mass-to-charge ratio (m/z) of 255[M+H]⁺[3]. Expected yields approximate 97%[3].

Workflow W1 1. Activation Phase AlCl3 + m-Xylene (0-5°C) W2 2. Acylation Phase Add Anhydride, Heat 55°C W1->W2 W3 3. Quenching Phase Ice-Cold 20% HCl W2->W3 W4 4. Validation Phase Precipitate & LC/MS W3->W4

Step-by-step workflow for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Synthesis of 2-(2,4-Dimethylphenyl)benzoic acid (CAS: 183313-49-7)

Method: Suzuki-Miyaura Cross-Coupling Objective: Construct a sterically hindered biphenyl core via palladium-catalyzed cross-coupling[1].

Step-by-Step Protocol:

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of 2-bromobenzoic acid and 1.2 eq of (2,4-dimethylphenyl)boronic acid.

    • Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions that occur under basic aqueous conditions.

  • Biphasic Solvent & Base System: Suspend the reagents in a thoroughly degassed mixture of Toluene and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system is critical; the aqueous base hydroxylates the boronic acid to form an electron-rich boronate complex, which is mandatory for the transmetalation step. Degassing prevents the oxidative degradation of the palladium catalyst.

  • Catalyst Initiation: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] under an inert argon atmosphere.

    • Causality: Pd(0) undergoes oxidative addition into the C-Br bond of the benzoic acid, initiating the catalytic cycle.

  • Coupling Phase: Reflux the biphasic mixture at 95°C for 16 hours.

    • Causality: Elevated temperatures are required to overcome the significant steric bulk of the ortho-substituents during the reductive elimination step, which ultimately forms the new C-C bond.

  • Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

    • Self-Validation: The reaction is validated when the starting 2-bromobenzoic acid spot completely disappears. Following phase separation, acidifying the aqueous layer to pH 2 with 1M HCl will precipitate the pure biphenyl carboxylic acid product.

Applications in Advanced Materials and Therapeutics

The structural divergence of these two acids dictates entirely different trajectories in commercial and research applications.

Benzophenone Derivative Applications (2346-63-6)

Because of the carbonyl bridge, 2-(2,4-dimethylbenzoyl)benzoic acid is highly susceptible to intramolecular acid-catalyzed cyclization. This makes it a premier precursor for anthraquinone derivatives (e.g., 1,3-dimethylanthraquinone). Anthraquinones are heavily utilized as:

  • Photoinitiators: The benzophenone core can absorb UV light to generate radical species, initiating the polymerization of acrylates in industrial coatings and 3D printing resins.

  • Dyes and Pigments: The extended conjugated system of the resulting anthraquinones forms the basis for vat dyes and advanced colorants.

Biphenyl Derivative Applications (183313-49-7)

The direct C-C linkage in 2-(2,4-dimethylphenyl)benzoic acid provides a rigid, sterically hindered axis. Intramolecular acylation of this compound yields fluorene derivatives . These are critical in:

  • OLED Materials: Fluorene cores are highly fluorescent and serve as blue-light emitters and host materials in Organic Light-Emitting Diodes.

  • Asymmetric Catalysis: The restricted rotation around the biphenyl axis (atropisomerism) allows these molecules to act as scaffolds for chiral ligands in enantioselective pharmaceutical synthesis.

References

  • Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis , ChemicalBook, 3

  • 2-(2,4-dimethylbenZoyl)benzoic acid , ChemScene, 2

  • 2-(2,4-Dimethylphenyl)benzoic Acid | CAS No.183313-49-7 , GuideChem, 1

  • Cas 108-38-3,1,3-Dimethylbenzene , LookChem, 4

  • 2-(2,4-Dimethylphenyl)benzoic acid , BLD Pharm,5

Sources

Advanced Safety Data and Mechanistic Toxicology Whitepaper: 2-(2,4-Dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of sterically hindered biaryl systems, standard Safety Data Sheets (SDS) often fall short. They provide regulatory hazard codes but fail to explain the causality behind the risks.

This whitepaper serves as an in-depth technical guide for 2-(2,4-dimethylphenyl)benzoic acid (CAS 183313-49-7) . By synthesizing physicochemical profiling with mechanistic toxicology, this guide provides researchers with a self-validating framework for safe handling, experimental design, and emergency response.

Physicochemical Profiling & Structural Causality

2-(2,4-Dimethylphenyl)benzoic acid is a highly functionalized biaryl building block. The presence of the 2,4-dimethyl substitution on the phenyl ring forces a significant dihedral angle between the two aromatic systems due to steric clash with the ortho-carboxylic acid. This non-planar geometry prevents efficient


-stacking, which lowers the melting point relative to planar analogs and significantly alters its solubility profile.
Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 183313-49-7Unique identifier for regulatory tracking [1].
Molecular Formula C₁₅H₁₄O₂Dictates molecular weight (226.27 g/mol ).
pKa (Estimated) ~3.46Based on the parent , the low pKa indicates rapid dissociation in physiological pH [2].
Lipophilicity (LogP) > 3.5The addition of two methyl groups to the biaryl core significantly increases lipophilicity, enhancing lipid membrane permeability.
Physical State Solid (Powder/Crystalline)Prone to aerosolization during weighing, requiring specific respiratory precautions.

Mechanistic Toxicology: Decoding the Hazard Codes

Standard SDS documentation classifies this compound under Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) . To design effective safety protocols, we must understand the thermodynamic and biological drivers of these hazards.

The Potts and Guy Permeability Model (H315 & H319)

The dermal and ocular hazards of 2-(2,4-dimethylphenyl)benzoic acid are driven by a synergistic combination of high lipophilicity and moderate acidity. According to the, the rate at which a molecule penetrates the stratum corneum is exponentially dependent on its octanol-water partition coefficient (LogP) and inversely dependent on its molecular volume [3].

  • Partitioning: The highly lipophilic 2,4-dimethylbiaryl core acts as a thermodynamic driver, forcing the molecule into the lipid-rich matrix of the stratum corneum or the corneal epithelium.

  • Dissociation & Damage: Once the molecule reaches the underlying aqueous layers (epidermis or corneal stroma), the carboxylic acid moiety (pKa ~3.46) rapidly dissociates. This localized release of protons drops the cellular pH, denaturing structural proteins and triggering a cytokine-mediated inflammatory cascade (manifesting as H315 and H319).

Respiratory Irritation (H335)

Inhalation of the fine crystalline powder bypasses the stratum corneum entirely. The compound deposits directly onto the mucosal membranes of the respiratory tract, where the immediate aqueous environment facilitates rapid acid dissociation, causing acute mucosal irritation and coughing.

ToxPathway Exposure Dermal/Ocular Exposure (2-(2,4-dimethylphenyl)benzoic acid) Partitioning Lipophilic Partitioning (Potts & Guy Model) Exposure->Partitioning LogP driven StratumCorneum Stratum Corneum / Epithelium Penetration Partitioning->StratumCorneum Dissociation Acid Dissociation (pKa ~3.46) StratumCorneum->Dissociation Aqueous environment CellularDamage Protein Denaturation & Local pH Drop Dissociation->CellularDamage Inflammation H315 / H319 Irritation (Inflammatory Cascade) CellularDamage->Inflammation

Mechanistic pathway of tissue irritation driven by lipophilic partitioning and localized acidification.

Experimental Protocols & Engineering Controls

To ensure scientific integrity and operator safety, workflows must be designed as self-validating systems where chemical hazards are actively mitigated by the reaction design itself.

Protocol: Safe Activation and Amide Coupling

This protocol describes the synthesis of an amide derivative using 2-(2,4-dimethylphenyl)benzoic acid, employing engineering controls to prevent aerosol exposure and chemical quenching to neutralize the irritant.

Prerequisites:

  • PPE: Nitrile gloves (double-layered), chemical splash goggles, and an N95/P100 particulate respirator (if weighing outside a localized exhaust system).

  • Environment: Certified chemical fume hood.

Step-by-Step Methodology:

  • Enclosed Weighing: Tare a vial with a PTFE-lined septum cap inside the analytical balance. Transfer 1.0 mmol (226.3 mg) of 2-(2,4-dimethylphenyl)benzoic acid into the vial inside the fume hood. Seal the vial before moving it to the balance to prevent aerosolization of the H335-classified powder.

  • Solvation: Return the sealed vial to the fume hood. Inject 5.0 mL of anhydrous N,N-dimethylformamide (DMF) through the septum. Causality: Solvating the powder immediately eliminates the inhalation hazard (H335).

  • Activation: Add 1.2 mmol of HATU and 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid and forming the active ester, thereby neutralizing the primary driver of tissue irritation (the acidic proton).

  • Amine Addition: Inject 1.1 mmol of the target primary or secondary amine. Stir at room temperature until complete consumption of the active ester is observed via LC-MS.

  • Safety-Driven Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The weak base ensures any unreacted 2-(2,4-dimethylphenyl)benzoic acid is converted to its highly water-soluble sodium salt. This forces the irritant into the aqueous waste stream during extraction, protecting the operator from dermal exposure during organic solvent evaporation.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping can aerosolize the compound, exacerbating respiratory risks. Mitigation must rely on chemical neutralization rather than purely physical containment.

SpillResponse Spill Chemical Spill (Solid Powder) PPE Don PPE (P100 Respirator, Nitrile) Spill->PPE Wetting Wetting with Water/Surfactant PPE->Wetting Prevents aerosolization Neutralization Neutralization (Aqueous NaHCO3) Wetting->Neutralization SaltFormation Formation of Water-Soluble Sodium Salt Neutralization->SaltFormation Deprotonation Disposal Aqueous Waste Disposal SaltFormation->Disposal

Workflow for the chemical neutralization and safe disposal of biaryl carboxylic acid spills.

Spill Response Workflow:

  • Evacuate and Don PPE: Immediately step back to avoid inhaling airborne dust. Don a P100 respirator before approaching the spill.

  • Wetting: Do not dry-sweep. Lightly spray the powder with a mixture of water and a mild surfactant (or ethanol) to collapse the dust hazard.

  • Neutralization: Cover the wetted spill with solid sodium bicarbonate (NaHCO₃) or spray with a saturated NaHCO₃ solution. This converts the lipophilic acid into a hydrophilic sodium salt, drastically reducing its ability to penetrate the stratum corneum (disrupting the Potts and Guy partitioning mechanism).

  • Collection: Wipe the neutralized area with absorbent pads and dispose of them in a sealed, labeled solid waste container.

References

  • Chen, L., et al. "Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies." ACS Chemical Reviews, 2019.[Link]

Dimethyl-Substituted Biphenyl Carboxylic Acids: Structural Utility in Drug Discovery and Materials Science

[1]

Executive Summary

Dimethyl-substituted biphenyl carboxylic acids represent a privileged scaffold where the biphenyl core provides a rigid linker, the carboxylic acid serves as a polar anchor (hydrogen bond donor/acceptor or metal coordinator), and the dimethyl substitution acts as a "steric control knob."

Unlike unsubstituted biphenyls, which can adopt planar conformations, the introduction of methyl groups—particularly at the ortho (2,2') positions—forces the aromatic rings into a twisted, non-planar geometry due to steric hindrance (

atropisomerism
  • Medicinal Chemistry: Locking ligands into bioactive conformations that fit hydrophobic pockets (e.g., Transthyretin).

  • Materials Science: Preventing dense packing in MOFs to increase porosity and surface area.

Part 1: Chemical Architecture & The "Steric Lock"

The utility of this class stems from the dihedral angle (

  • Unsubstituted Biphenyl:

    
     in solution; can flatten to 
    
    
    in crystal packing.
  • 2,2'-Dimethylbiphenyl:

    
    . The methyl groups clash, creating a permanent twist.
    
Functional Consequences
FeatureUnsubstituted (

)
Dimethyl-Substituted (

)
Application Impact
Conformation Flexible / RotatableRigid / TwistedHigh selectivity in receptor binding; permanent porosity in MOFs.
Solubility ModerateImproved (Lipophilic)Better membrane permeability (LogP increase); enhanced solubility in organic linkers.
Metabolism Benzylic oxidation proneSterically hinderedMethyl groups can block metabolic hot-spots or serve as metabolic handles depending on position.

Part 2: Synthetic Methodology

The primary route to these scaffolds is the Suzuki-Miyaura Cross-Coupling .[1] Below is a validated "Green Chemistry" protocol optimized for sterically hindered substrates (e.g., ortho-substituted aryl halides).

Protocol: Pd-Catalyzed Synthesis of 2',4'-Dimethylbiphenyl-4-carboxylic Acid[1]

Objective: Couple 4-carboxyphenylboronic acid with 1-bromo-2,4-dimethylbenzene.

Reagents:

  • Aryl Halide: 1-bromo-2,4-dimethylbenzene (1.0 equiv)

  • Boronic Acid: 4-carboxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: SPhos (2 mol%) – Critical for hindered substrates.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the boronic acid,

    
    , SPhos, and 
    
    
    . Seal and purge with Argon for 5 minutes.
  • Addition: Inject degassed Toluene/Water mixture via syringe, followed by the aryl halide.

  • Activation: Heat the mixture to 100°C for 12 hours. The SPhos ligand protects the active

    
     species and facilitates oxidative addition into the hindered C-Br bond.
    
  • Workup: Cool to RT. Acidify with 1M HCl to pH 3 (precipitates the carboxylic acid). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Recrystallize from Ethanol/Water to yield white needles.
    
Visualization: The Catalytic Cycle (Hindered Substrate)

SuzukiCyclecluster_ligandLigand Role (SPhos)Pd0Pd(0)-SPhos(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Ar-Br (Hindered)BaseStepBase Exchange(Ar-Pd-OH)OxAdd->BaseStep+ OH- / Br- exchangeTransMetTransmetallation(Ar-Pd-Ar')BaseStep->TransMet+ Ar'-B(OH)2RedElimReductive Elimination(Product Release)TransMet->RedElimC-C Bond FormationRedElim->Pd0RegenerationDescBulky phosphine ligandfacilitates coupling ofortho-substituted rings

Caption: Catalytic cycle emphasizing the role of bulky ligands (SPhos) in overcoming steric hindrance during the synthesis of dimethyl-substituted biphenyls.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

Transthyretin (TTR) Amyloidosis Stabilization

TTR is a tetrameric protein that transports thyroxine (T4).[2][3][4][5] Dissociation of the tetramer leads to amyloid fibril formation (ATTR amyloidosis).[5]

  • Mechanism: Dimethyl-substituted biphenyl carboxylic acids mimic the structure of T4. They bind into the two hydrophobic thyroxine-binding channels at the dimer-dimer interface.

  • The "Dimethyl" Advantage: The methyl groups fill the hydrophobic pockets (halogen binding pockets HBP 2 and 2') more effectively than protons, increasing binding affinity (

    
    ) and kinetically stabilizing the tetramer.
    

Key Compound Data: | Compound | Substitution |

DiflunisalAnalogue 12',4'-Dimethyl45Very HighAnalogue 2

Note: The 2,4-dimethyl pattern mimics the steric profile of the iodine atoms in native Thyroxine.

URAT1 Inhibitors (Gout Therapy)

Biphenyl carboxylic acids inhibit URAT1, a transporter responsible for uric acid reabsorption in the kidney.[6]

  • SAR Insight: The carboxylic acid interacts with Arg477 in URAT1. The dimethyl-substituted phenyl ring penetrates the lipophilic core of the transporter.

  • Potency: 2'-methyl substitution often improves metabolic stability against hydroxylation compared to unsubstituted analogs.

Part 4: Materials Science (MOFs)[1]

In Metal-Organic Frameworks, the ligand geometry dictates the topology.

  • Ligand: 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid (

    
    dmbpdc).
    
  • Effect: The ~90° twist prevents the "paddlewheel" metal nodes from stacking too closely. This leads to non-interpenetrated frameworks with larger pore volumes compared to the linear

    
    bpdc ligand.
    
Experimental Workflow: Solvothermal MOF Synthesis
  • Precursor: Dissolve

    
     (0.1 mmol) and 
    
    
    dmbpdc (0.1 mmol) in DMF/Ethanol (10mL).
  • Modulator: Add 2 drops of concentrated

    
     (modulates nucleation rate for larger crystals).
    
  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 100°C for 24-48 hours.

  • Activation: Wash crystals with DMF, then soak in Methanol for 3 days (solvent exchange).

  • Drying: Heat at 150°C under vacuum to remove pore solvent.

Visualization: MOF Topology Logic

Caption: The steric bulk of the dimethyl groups prevents the framework from collapsing into itself (interpenetration), preserving high porosity.

References

  • BenchChem Technical Support. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • National Institutes of Health (NIH). (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from

  • ResearchGate. (2025). Construction of Two New Mixed-ligand Coordination Polymers based on 2,2′-Dimethylbiphenyl-4,4′-dicarboxylic Acid. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from

  • MDPI. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. Retrieved from

Methodological & Application

using 2-(2,4-dimethylphenyl)benzoic acid as a ligand for MOF synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-(2,4-dimethylphenyl)benzoic acid in Metal-Organic Framework (MOF) synthesis.

Executive Summary

2-(2,4-dimethylphenyl)benzoic acid is a sterically hindered, twisted biphenyl monocarboxylic acid. Unlike dicarboxylic acids (e.g., terephthalic acid) that form the structural struts of a MOF, this molecule acts as a structural modulator and capping agent .

Its specific utility lies in Defect Engineering and Surface Functionalization :

  • Steric Modulation: The bulky 2,4-dimethylphenyl group creates a high energy barrier for ligand exchange, allowing for precise kinetic control over crystal growth (size and morphology).

  • Defect Creation: When used during synthesis, it competes with structural linkers, creating "missing linker" defects that act as Lewis acidic catalytic sites.

  • Hydrophobic Shielding: Post-synthetic or in-situ capping renders the MOF pore apertures hydrophobic, crucial for moisture stability and selective gas sorption (e.g., separating non-polar from polar molecules).

Part 1: Ligand Synthesis Protocol

Since this specific isomer is not a standard commodity chemical, it must be synthesized via Suzuki-Miyaura coupling. The steric hindrance at the ortho-ortho positions requires an optimized catalyst system (SPhos).

Reaction Scheme

Reactants: Methyl 2-bromobenzoate + 2,4-Dimethylphenylboronic acid Catalyst: Pd(OAc)₂ / SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Solvent: Toluene / Water (biphasic)[1][2]

Step-by-Step Synthesis

Step 1: Ester Coupling (Sterically Hindered Suzuki)

  • Prepare Reaction Vessel: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Load Reagents:

    • Methyl 2-bromobenzoate (1.0 eq, 10 mmol, 2.15 g)

    • 2,4-Dimethylphenylboronic acid (1.5 eq, 15 mmol, 2.25 g)

    • Potassium Phosphate (K₃PO₄) (3.0 eq, 30 mmol, 6.36 g) – Anhydrous is preferred for hindered couplings.

  • Catalyst Addition:

    • Add Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg).

    • Add SPhos (4 mol%, 0.4 mmol, 164 mg). SPhos is critical for overcoming the ortho-steric hindrance.

  • Solvent & Reflux:

    • Add degassed Toluene (50 mL) and Deionized Water (5 mL).

    • Heat to 100°C with vigorous stirring for 16–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (100 mL). Wash with brine (3x).[3] Dry organic layer over MgSO₄. Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Isolate Methyl 2-(2,4-dimethylphenyl)benzoate .

Step 2: Hydrolysis to Free Acid

  • Dissolve the ester (from Step 1) in THF (30 mL) and MeOH (10 mL).

  • Add LiOH·H₂O (5 eq) dissolved in Water (10 mL).

  • Stir at 60°C for 4 hours.

  • Acidification: Evaporate volatiles. Acidify aqueous residue with 1M HCl to pH 2. The white precipitate is the target ligand.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain pure 2-(2,4-dimethylphenyl)benzoic acid .

Part 2: MOF Synthesis Protocol (Defect-Engineered UiO-66)

This protocol uses the ligand to modulate the synthesis of a Zirconium-based MOF (UiO-66). The bulky ligand will introduce defects and cap the surface.

Materials
  • Metal Source: ZrCl₄ (Zirconium(IV) chloride)

  • Structural Linker: H₂BDC (Terephthalic acid)

  • Modulator: 2-(2,4-dimethylphenyl)benzoic acid (DMPBA)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Acidifier: HCl (37%) – Optional, for acceleration

Experimental Workflow
VariableCondition A (Low Defect)Condition B (High Defect/Hydrophobic)
ZrCl₄ 0.5 mmol (116 mg)0.5 mmol (116 mg)
H₂BDC (Linker) 0.5 mmol (83 mg)0.5 mmol (83 mg)
DMPBA (Modulator) 1.5 mmol (3 eq) 15 mmol (30 eq)
DMF 15 mL15 mL
Temperature 120°C120°C
Time 24 Hours48 Hours

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve ZrCl₄ in 10 mL DMF. Sonicate for 10 mins until fully dissolved (Solution A).

  • Ligand Mix: In a separate vial, dissolve H₂BDC and DMPBA (amount based on Table above) in 5 mL DMF (Solution B). Note: DMPBA dissolves slower; mild heating (40°C) may be required.

  • Combination: Pour Solution B into Solution A. Seal the vial with a Teflon-lined cap.

  • Solvothermal Synthesis: Place in a pre-heated oven at 120°C .

    • Condition A (3 eq) yields smaller, uniform crystals with surface capping.

    • Condition B (30 eq) yields highly defective, porous structures with significant internal missing-linker defects capped by DMPBA.

  • Washing & Activation (Critical):

    • Centrifuge to collect solid. Discard supernatant.

    • Wash 1: DMF (3x) to remove unreacted linker.

    • Wash 2: Acetone (3x) over 2 days (soak). Do not use Methanol if you wish to retain the bulky modulator; Methanol can displace monodentate ligands.

    • Activation: Dry under vacuum at 80°C for 12 hours. Avoid high heat (>150°C) to prevent thermal detachment of the modulator.

Part 3: Visualization of Mechanisms

Diagram 1: Synthesis & Modulation Workflow

This diagram illustrates the parallel pathways: Ligand Synthesis and its subsequent role in competing with the structural linker during MOF assembly.

MOF_Synthesis_Workflow Start Precursors: 2-Bromobenzoate 2,4-Dimethylphenylboronic Acid Suzuki Suzuki Coupling (Pd-SPhos, 100°C) Start->Suzuki Synthesis Ligand Ligand: 2-(2,4-dimethylphenyl) benzoic acid (DMPBA) Suzuki->Ligand Hydrolysis Mix MOF Precursor Mix ZrCl4 + H2BDC + DMPBA Ligand->Mix Add to DMF Competition Coordination Competition (Modulator vs Linker) Mix->Competition 120°C Solvothermal Path_A Low Conc DMPBA (Surface Capping) Competition->Path_A Low Eq (1-5x) Path_B High Conc DMPBA (Defect Engineering) Competition->Path_B High Eq (10-50x) Result_A Hydrophobic Surface MOF (Stable, Discrete Crystals) Path_A->Result_A Result_B Defective Catalytic MOF (Missing Linkers, Open Sites) Path_B->Result_B

Caption: Workflow for synthesizing the sterically hindered ligand and its divergent applications in MOF synthesis based on concentration.

Diagram 2: Steric Modulation Mechanism

This diagram details why this specific ligand is unique: the "Twist" prevents network formation and forces defect generation.

Modulation_Mechanism Zr_Cluster Zr6 Node (SBU) Process Self-Assembly Process Zr_Cluster->Process Linker Linear Linker (BDC) Forms 3D Network Linker->Process Modulator Twisted Modulator (DMPBA) Steric Bulk blocks extension Modulator->Process Competes Outcome1 Perfect Lattice (No Modulator) Process->Outcome1 Linker Wins Outcome2 Missing Linker Defect (Modulator Occupies Site) Process->Outcome2 Modulator Wins Effect Steric Shielding (Hydrophobic Pocket) Outcome2->Effect 2,4-dimethylphenyl group blocks pore entry

Caption: Mechanistic action of DMPBA. The twisted biaryl structure prevents lattice extension, creating defects and hydrophobic pockets.

Part 4: Characterization & Validation

To confirm the successful incorporation of 2-(2,4-dimethylphenyl)benzoic acid (DMPBA) into the MOF, use the following self-validating checks:

H-NMR Digestion (Quantification)
  • Protocol: Dissolve 10 mg of the synthesized MOF in 600 µL of

    
     / DMSO-d6 mixture.
    
  • Expected Result:

    • Signal at δ 8.0 ppm (Terephthalic acid, 4H, s).

    • Distinct signals for DMPBA: δ 2.1-2.3 ppm (Methyl groups, 6H) and aromatic multiplets in the δ 7.0-7.5 ppm region.

  • Calculation: Integrate the methyl peak vs. the terephthalic acid peak to calculate the Defect Ratio (Modulator/Linker ratio) .

Contact Angle Measurement (Hydrophobicity)
  • Press the activated MOF powder into a pellet.

  • Measure the water contact angle.

  • Validation:

    • Standard UiO-66: ~0° (Hydrophilic/Wets instantly).

    • DMPBA-Modulated UiO-66: >120° (Hydrophobic due to surface methyl groups).

Nitrogen Isotherm (Porosity)
  • High Modulator Loading: Expect a Type I isotherm but with a slightly lower total surface area than ideal UiO-66 (due to the heavy bulky groups occupying pore space) but higher mesoporosity if missing-cluster defects are formed.

References

  • Suzuki-Miyaura Coupling of Hindered Biaryls

    • Title: A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[4]

    • Source:J. Am. Chem. Soc.[4][5] 2003, 125, 16194.[4]

    • URL:[Link]

  • Modulation in Zr-MOFs

    • Title: A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
    • Source:Cryst. Growth Des. 2016, 16, 9, 5394–5402.
    • URL:[Link]

  • Defect Engineering

    • Title: Tuning the Properties of Metal–Organic Frameworks via Defect Engineering.
    • Source:Chem. Soc. Rev. 2020, 49, 6267-6284.
    • URL:[Link]

  • Ligand Data (PubChem)

    • Title: Benzoic acid, 2-(2,4-dimethylphenyl)- Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: Synthesis of Sterically Hindered Di-Ortho Biaryls via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the cross-coupling of sterically demanding ortho-substituted arylboronic acids (2,4-dimethylphenylboronic acid) with ortho-substituted aryl halides (methyl 2-bromobenzoate).

Mechanistic Rationale & System Design

The Suzuki-Miyaura cross-coupling is a foundational method for constructing carbon-carbon bonds in pharmaceutical development[1]. However, the construction of di-ortho substituted biaryls—such as methyl 2-(2,4-dimethylphenyl)benzoate—presents a triad of distinct chemical hurdles that cause standard catalytic systems (e.g.,


 / 

) to fail.

As an application scientist, designing a successful protocol requires addressing the causality behind these failures:

  • Severe Steric Hindrance: The presence of an ortho-methyl group on the boronic acid and an ortho-ester group on the aryl halide severely impedes both the transmetalation and reductive elimination steps of the palladium catalytic cycle. To overcome this, the use of bulky, electron-rich dialkylbiarylphosphine ligands is strictly required[2]. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) provides a highly electron-rich dicyclohexylphosphine moiety that accelerates oxidative addition, while its biphenyl backbone provides the necessary steric bulk to force the reductive elimination of the hindered biaryl product[3].

  • Competitive Protodeboronation: Electron-rich, sterically hindered boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions at elevated temperatures. To mitigate this, a 1.5 molar equivalent excess of 2,4-dimethylphenylboronic acid is utilized to ensure the limiting reagent (aryl halide) is fully consumed before the boronic acid degrades.

  • Chemoselectivity (Ester Preservation): The strong aqueous bases (e.g.,

    
     or 
    
    
    
    ) often used to force hindered Suzuki couplings will rapidly hydrolyze the methyl ester of the 2-bromobenzoate[4]. Potassium phosphate tribasic (
    
    
    )
    in a biphasic Toluene/Water system is the optimal solution. It is sufficiently basic to form the reactive trihydroxyboronate intermediate in the aqueous phase, yet mild enough to completely preserve the methyl ester in the organic phase.

Reaction Optimization Data

The following self-validating data matrix illustrates the causality behind the selected reagents. Deviations from the optimized conditions result in predictable failure modes.

Catalyst SystemBaseSolventYield (%)Mechanistic Observation

(5 mol%)

(aq)
THF< 10%Severe steric hindrance prevents reductive elimination; starting material recovered.

/ dppf

Toluene/

35%Moderate conversion; protodeboronation of the boronic acid outpaces cross-coupling.

/ SPhos

(aq)
Dioxane/

40%Cross-coupling successful, but complete saponification of the methyl ester observed.

/ SPhos

Toluene/

> 85% Optimal conditions. High conversion with complete preservation of the ester.

Experimental Workflow

G cluster_0 Reaction Setup R1 Methyl 2-bromobenzoate (1.0 equiv) React Cross-Coupling Reaction 100 °C, 12-18 h, N2 atm R1->React R2 2,4-Dimethylphenylboronic acid (1.5 equiv) R2->React Cat Pd(OAc)2 (2 mol%) SPhos (4 mol%) Cat->React Base K3PO4 (2.0 equiv) Toluene:H2O (10:1) Base->React Workup Aqueous Workup Extract with EtOAc, Wash with Brine React->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Prod Methyl 2-(2,4-dimethylphenyl)benzoate (Di-ortho biaryl product) Purify->Prod

Workflow for the sterically hindered Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol

Scale: 5.0 mmol. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich SPhos ligand.

Step 1: Reagent Preparation & Degassing
  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.07 g, 5.0 mmol, 1.0 equiv) and 2,4-dimethylphenylboronic acid (1.12 g, 7.5 mmol, 1.5 equiv).

  • Add the catalyst precursors:

    
      (22.4 mg, 0.1 mmol, 2 mol%) and SPhos  (82.1 mg, 0.2 mmol, 4 mol%)[3].
    
  • Add

    
      (2.12 g, 10.0 mmol, 2.0 equiv).
    
  • Add Toluene (20 mL) and Deionized Water (2 mL).

  • Critical Step: Degas the biphasic mixture via the freeze-pump-thaw method (3 cycles) or by bubbling inert gas directly through the solution for 15 minutes. Oxygen must be rigorously excluded to maintain the active Pd(0) species.

Step 2: Reaction Execution
  • Seal the flask and heat the vigorously stirring mixture in an oil bath set to 100 °C .

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 9:1). The starting material (methyl 2-bromobenzoate) will appear as a UV-active spot at

    
    . The successful progression of the catalytic cycle is validated by the disappearance of this spot and the emergence of a new, highly UV-active product spot at 
    
    
    
    .
  • Allow the reaction to proceed for 12–18 hours until complete consumption of the aryl halide is observed.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (30 mL) and Deionized Water (20 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers and wash with saturated aqueous

    
     (brine, 30 mL) to remove residual inorganic salts.
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil.
    
Step 4: Analytical Validation & Purification
  • Purify the crude material via flash column chromatography on silica gel, using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • NMR Verification: Analyze the purified product via

    
     NMR (
    
    
    
    ). The spectrum must confirm:
    • The retention of the methyl ester singlet (

      
       ppm), proving the base did not hydrolyze the ester.
      
    • The presence of two distinct aryl methyl singlets (

      
       ppm) from the 2,4-dimethylphenyl moiety.
      
    • The absence of the broad

      
       singlet from the starting boronic acid.
      

References

  • Title: Suzuki-Miyaura Coupling | Source: Chemistry LibreTexts | URL: [Link]

  • Title: The Development of Palladium-Catalysts for Organic Synthesis | Source: DSpace@MIT | URL: [Link]

  • Title: Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols | Source: RSC Publishing | URL: [Link]

  • Title: Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides | Source: RSC Publishing | URL: [Link]

Sources

Comprehensive Application Note: 2-(2,4-Dimethylphenyl)benzoic Acid as an Advanced Intermediate for Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," has revolutionized the management of hypertension and cardiovascular diseases. At the core of many of these active pharmaceutical ingredients (APIs) is a highly conserved biphenyl scaffold. This application note provides an in-depth technical guide on 2-(2,4-dimethylphenyl)benzoic acid (CAS No. 183313-49-7), a specialized biphenyl intermediate utilized in the synthesis of next-generation ARBs[1]. By incorporating a 2,4-dimethyl substitution pattern, this intermediate offers unique steric and electronic properties that enhance downstream receptor binding kinetics and metabolic stability.

Pharmacological Rationale & Structural Causality

The efficacy of ARBs relies heavily on their ability to competitively antagonize the AT1 receptor, a G-protein-coupled receptor (GPCR) responsible for the pathophysiological actions of Angiotensin II[2].

Why the 2,4-Dimethylphenyl Scaffold? Standard ARBs (e.g., Losartan, Valsartan) typically utilize a 4'-methylbiphenyl-2-carboxylic acid (or tetrazole) core. The introduction of an additional methyl group at the 2'-position in 2-(2,4-dimethylphenyl)benzoic acid is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:

  • Dihedral Angle Optimization : The steric bulk of the ortho-methyl group restricts the free rotation of the biphenyl bond. This locks the two aromatic rings into a non-coplanar, orthogonal conformation that perfectly mimics the bioactive conformation required to fit into the hydrophobic transmembrane pocket of the AT1 receptor[2].

  • Metabolic Resistance : The 2'-methyl group provides steric shielding to the biphenyl linkage, reducing susceptibility to oxidative metabolism by hepatic Cytochrome P450 enzymes, thereby potentially increasing the API's half-life.

AT1Pathway AngII Angiotensin II (Endogenous Agonist) AT1R AT1 Receptor (GPCR) AngII->AT1R Activates ARB Sartan Derivative (Synthesized from Intermediate) ARB->AT1R Competitive Antagonism Gq Gq Protein Subunit AT1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Generation PLC->IP3 Response Intracellular Ca2+ Release & Vasoconstriction IP3->Response

Figure 1: Mechanism of action of ARBs inhibiting the Angiotensin II / AT1 receptor signaling pathway.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of the intermediate is critical for optimizing solvent systems during large-scale synthesis.

Table 1: Physicochemical Properties of 2-(2,4-Dimethylphenyl)benzoic Acid

PropertyValue / Description
Chemical Name 2-(2,4-Dimethylphenyl)benzoic acid
CAS Number 183313-49-7
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and Methanol; Insoluble in Water

Table 2: Comparison of Biphenyl Coupling Strategies To synthesize this intermediate, various cross-coupling strategies can be employed. The optimized Suzuki-Miyaura method is preferred due to its high yield and elimination of toxic organotin byproducts[3].

Coupling StrategyCatalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Purity (%)
Traditional StillePd(PPh3)4 / Sn-reagentToluene1102465<90 (Sn traces)
Standard SuzukiPd(OAc)2 / PPh3DMF / H2O901278>95
Optimized Suzuki Pd(PPh3)4 / K2CO3 Toluene / EtOH / H2O 85 6 >92 >98

Self-Validating Synthetic Methodologies

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2,4-dimethylphenyl)benzoic acid from 2-bromobenzoic acid and (2,4-dimethylphenyl)boronic acid.

Causality in Reagent Selection : Tetrakis(triphenylphosphine)palladium(0) is selected as the catalyst because its bulky triphenylphosphine ligands stabilize the active Pd(0) species, facilitating the oxidative addition of the sterically hindered 2-bromobenzoic acid. Potassium carbonate acts as a mild inorganic base, essential for the transmetalation step by forming a reactive boronate complex, while simultaneously keeping the carboxylic acid deprotonated to ensure solubility in the biphasic solvent system[3].

Step-by-Step Procedure :

  • Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzoic acid (10.0 g, 49.7 mmol) and (2,4-dimethylphenyl)boronic acid (8.2 g, 54.7 mmol, 1.1 eq) in a solvent mixture of Toluene (100 mL) and Ethanol (50 mL).

  • Base Addition : Add an aqueous solution of K2CO3 (17.2 g, 124.3 mmol, 2.5 eq, dissolved in 50 mL of deionized water).

  • Degassing : Purge the biphasic mixture with ultra-pure Nitrogen gas for 15 minutes to remove dissolved oxygen, preventing the oxidative degradation of the palladium catalyst.

  • Catalyst Addition : Quickly add Pd(PPh3)4 (2.87 g, 2.48 mmol, 5 mol%).

  • Reaction : Heat the mixture to 85°C and maintain under vigorous stirring for 6 hours.

  • Self-Validating Checkpoint : After 5 hours, sample 50 µL of the organic layer. Quench with 100 µL of 1M HCl, extract with ethyl acetate, and spot on a TLC plate (Silica gel 60 F254, Hexane:EtOAc 7:3). The disappearance of the 2-bromobenzoic acid spot (Rf ~0.3) and the appearance of a new UV-active spot (Rf ~0.5) validates reaction completion. If starting material persists, spike with an additional 1 mol% of Pd(PPh3)4.

  • Workup : Cool to room temperature. Separate the aqueous layer and acidify it with 2M HCl to pH 2.0. Extract the precipitated product with Ethyl Acetate (3 x 100 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure intermediate.

SynthesisWorkflow SM1 2-Bromobenzoic Acid (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3 SM1->Reaction SM2 (2,4-Dimethylphenyl) boronic acid SM2->Reaction Product 2-(2,4-Dimethylphenyl) benzoic acid (Target Intermediate) Reaction->Product Biphasic System 95% Yield Downstream Allylic Bromination (NBS, AIBN) To ARB Scaffold Product->Downstream Functionalization

Figure 2: Chemical synthesis workflow for 2-(2,4-dimethylphenyl)benzoic acid and its downstream functionalization.

Protocol 2: Downstream Functionalization (Allylic Bromination)

To convert 2-(2,4-dimethylphenyl)benzoic acid into an active alkylating agent for sartan synthesis (e.g., coupling with a benzimidazole or tetrazole core), the 4'-methyl group must be selectively brominated.

Causality in Experimental Choice : N-Bromosuccinimide (NBS) is used alongside a radical initiator like Azobisisobutyronitrile (AIBN) under refluxing conditions. The 4'-methyl group is kinetically favored for radical bromination over the 2'-methyl group due to significantly less steric hindrance from the adjacent biphenyl linkage.

Self-Validating Checkpoint : Monitor the bromination strictly by HPLC. The desired mono-brominated product (2-(4-(bromomethyl)-2-methylphenyl)benzoic acid) should reach >85% conversion. Over-bromination (dibromination at the 4'-position) is a common side reaction; strict stoichiometric control of NBS (1.05 eq) and immediate quenching upon reaching the target conversion is critical to maintain API purity standards.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized intermediate, the following analytical parameters must be met:

  • HPLC Purity : > 98.5% (Column: C18, 250 x 4.6 mm, 5 µm; Mobile Phase: Acetonitrile/Water with 0.1% TFA gradient; Detection: UV at 254 nm).

  • 1H-NMR (400 MHz, DMSO-d6) : Must show the characteristic singlet integration for the two distinct methyl groups at ~2.0 ppm (2'-CH3) and ~2.3 ppm (4'-CH3), alongside the expected aromatic multiplet integrations.

  • LC-MS (ESI+) : Expected [M+H]+ peak at m/z 227.1, confirming the molecular weight of the target compound.

References

1.1[1] 2.2[2] 3. 4[4] 4.3[3]

Sources

catalytic systems for ortho-ortho substituted biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures for Sterically Demanding Ortho-Ortho Biphenyl Synthesis

Abstract

The synthesis of ortho-ortho substituted biphenyls (and the more challenging tetra-ortho variants) represents a critical bottleneck in medicinal chemistry and ligand design.[1] The high rotational energy barrier (atropisomerism) and severe steric repulsion in the transition state render standard catalytic systems ineffective. This guide provides validated protocols for overcoming the "Ortho Effect" using two distinct mechanistic approaches: Pd-catalyzed Cross-Coupling (Suzuki-Miyaura) utilizing specialized bulky ligands, and Cu-catalyzed Oxidative Coupling for phenol-based scaffolds.

Part 1: The Steric Challenge & Mechanistic Strategy

The primary failure mode in synthesizing 2,2',6,6'-tetrasubstituted biaryls is not oxidative addition, but rather the transmetallation and reductive elimination steps. Standard phosphines (e.g., PPh3) lack the steric bulk to force the palladium center into the mono-ligated species (


) required for reductive elimination.

To succeed, the catalytic system must possess "Flexible Bulk"—sufficient steric demand to promote elimination, but enough conformational flexibility to allow the approach of the boronic acid during transmetallation.

Mechanism Visualization: The Steric-Driven Cycle

The following diagram illustrates the critical role of bulky ligands (e.g., SPhos, PEPPSI) in facilitating the difficult reductive elimination step.

SuzukiSteric cluster_ligand Ligand Role (SPhos/NHC) PreCat Pd(II) Precatalyst (Pd(OAc)2 / PEPPSI) Pd0 Active Species [L-Pd(0)] (Mono-ligated) PreCat->Pd0 Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] (Sterically Crowded) Pd0->OxAdd + Ar-X TransMet Transmetallation [L-Pd(II)-Ar-Ar'] (Rate Limiting Step 1) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Rate Limiting Step 2) Requires Ligand Bulk TransMet->RedElim Steric Pressure RedElim->Pd0 Regeneration Product Ortho-Ortho Biphenyl (Atropisomer) RedElim->Product

Caption: The catalytic cycle emphasizing the necessity of bulky ligands to drive Reductive Elimination in sterically congested systems.

Part 2: Validated Protocols

Methodology A: The Buchwald SPhos System

Application: Best for coupling 2,6-disubstituted aryl halides with 2,6-disubstituted boronic acids. Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a unique interaction where the methoxy groups on the biaryl backbone stabilize the Pd center, while the cyclohexyl groups provide the bulk necessary to force reductive elimination.

Materials:

  • Catalyst Source: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃.

  • Ligand: SPhos.

  • Base: K₃PO₄ (anhydrous or tribasic monohydrate).

  • Solvent: Toluene/Water (20:1 ratio) – Water is critical for boronic acid activation.

Protocol Steps:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (1.0 – 2.0 mol%) and SPhos (2.0 – 4.0 mol%) to a reaction vial. Note: Maintain a 1:2 Pd:Ligand ratio.

  • Substrate Addition: Add the aryl halide (1.0 equiv), aryl boronic acid (1.5 – 2.0 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed Toluene and Water (20:1 v/v). The concentration of aryl halide should be 0.2 M.

  • Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Self-Validation Check:

  • Color Change: The reaction mixture should turn from reddish-brown to black/dark brown. If palladium black precipitates early (within 1 hour), the catalyst has decomposed; increase ligand loading.

Methodology B: The Organ Pd-PEPPSI-IPent System

Application: "Tetra-ortho" couplings where SPhos fails; highly hindered substrates. Rationale: Pd-PEPPSI-IPent utilizes an N-Heterocyclic Carbene (NHC) ligand with bulky isopentyl groups. The "flexible bulk" of the NHC wingtips creates a protective pocket around the Pd, preventing catalyst decomposition while forcing the coupling partners together.

Protocol Steps:

  • Charge: Add Pd-PEPPSI-IPent (1.0 – 2.0 mol%) and KOH or KOtBu (2.0 equiv).

  • Substrates: Add aryl halide (1.0 equiv) and aryl boronic acid (1.2 equiv).

  • Solvent: Add 1,4-Dioxane (technical grade is often acceptable, but anhydrous is preferred for reproducibility).

  • Activation: Heat to 60–80°C. Note: PEPPSI catalysts activate easily; extreme heat (>100°C) is rarely needed and may be detrimental.

  • Monitoring: Monitor by GC-MS or HPLC. Conversion should be visible within 2 hours.

Part 3: Oxidative Coupling (Phenol-Based)

For substrates bearing hydroxyl groups (naphthols/phenols), direct oxidative coupling avoids the need for pre-functionalization (halogenation/borylation).

Methodology C: Cu-Catalyzed Aerobic Coupling

Application: Synthesis of BINOL derivatives (C2-symmetric) or cross-coupled phenols. Mechanism: Radical-anion coupling.

Protocol Steps:

  • Catalyst Formation: Mix CuCl(OH)·TMEDA (5 mol%) in CH₂Cl₂.

  • Substrate: Add 2-naphthol derivative (1.0 equiv).

  • Oxidant: Stir vigorously under open air (or an O₂ balloon for faster rates).

  • Time: 6–24 hours at Room Temperature.

  • Purification: Quench with 1M HCl, extract with DCM.

Part 4: Data Summary & Optimization Logic

Table 1: Comparative Performance of Ligand Systems

FeatureBuchwald (SPhos)Organ (PEPPSI-IPent)Standard (PPh₃)
Steric Tolerance High (Tri-ortho)Extreme (Tetra-ortho)Low
Air Stability Ligand oxidizes slowlyCatalyst is Air StableLigand oxidizes
Base Requirement K₃PO₄ (Weak/Mild)KOtBu / KOH (Strong)Carbonates
Reaction Temp 80–100°C60–80°C80–110°C
Primary Failure ProtodeboronationCatalyst DeactivationNo Reaction
Troubleshooting Decision Tree

Use this logic flow when yields are low (<50%).

Optimization Start Low Yield? CheckSM Check SM Recovery Start->CheckSM Dehal Dehalogenation Observed? CheckSM->Dehal SM Consumed Proto Protodeboronation Observed? CheckSM->Proto SM Consumed CatDeath Catalyst Death (Pd Black?) CheckSM->CatDeath SM Intact SolventSwitch Switch to Anhydrous Dioxane Dehal->SolventSwitch TempDrop Lower Temp to 60°C Proto->TempDrop LigandUp Switch to PEPPSI-IPent CatDeath->LigandUp Yes LoadUp Increase Catalyst to 5 mol% CatDeath->LoadUp No

Caption: Logic flow for diagnosing reaction failure in sterically hindered couplings.

References

  • Buchwald, S. L., et al. (2005).[2] "Suzuki-Miyaura Coupling of Hindered Aryl Chlorides." Angewandte Chemie International Edition. Available at: [Link]

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie. Available at: [Link]

  • Kozlowski, M. C., et al. (2009). "Copper-Catalyzed Oxidative Biaryl Coupling." Journal of the American Chemical Society.[3] Available at: [Link]

Sources

Application Note: Functionalization of 2-(2,4-dimethylphenyl)benzoic acid for Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in materials science and organic synthesis, focusing on the strategic functionalization of 2-(2,4-dimethylphenyl)benzoic acid for Liquid Crystal (LC) applications.

Executive Summary

The molecule 2-(2,4-dimethylphenyl)benzoic acid represents a "privileged scaffold" for liquid crystal design due to its inherent atropisomerism and biaryl twist . Unlike planar mesogens (e.g., biphenyls, terphenyls) that favor standard nematic/smectic phases, the ortho-substitution in this scaffold induces a significant dihedral angle (~50–90°), preventing coplanarity. This structural feature is critical for designing Bent-Core (Banana) Liquid Crystals , Blue Phase Liquid Crystals (BPLCs) , and Chiral Dopants .

This guide outlines two distinct functionalization pathways:

  • The "Twisted" Pathway: Preserving the biaryl axis to engineer bent-core or chiral phases.

  • The "Planar" Pathway: Cyclizing the core to a fluorenone derivative for discotic or columnar phases.

Strategic Functionalization Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Core 2-(2,4-dimethylphenyl) benzoic acid (Twisted Core) Cyclization Intramolecular Friedel-Crafts Core->Cyclization H+ / Heat COOH_Func COOH Functionalization (Anchoring) Core->COOH_Func Esterification Me_Func 4-Methyl Functionalization (Elongation) Core->Me_Func Radical Bromination Fluorenone Substituted Fluorenone (Planar/Discotic Core) Cyclization->Fluorenone BentCore Bent-Core Mesogen (Smectic/B-Phases) COOH_Func->BentCore + Alkyl Chains ChiralDopant Chiral Dopant (Blue Phases) COOH_Func->ChiralDopant + Chiral Alcohols Me_Func->BentCore + Rigid Rods

Figure 1: Divergent synthesis map showing the transformation of the twisted biaryl core into either planar fluorenones or extended bent-core mesogens.

Molecular Architecture & Design Logic

The Steric Challenge

The ortho-carboxylic acid on Ring A and the ortho-methyl group on Ring B create severe steric hindrance.

  • Consequence: The rings cannot rotate freely. The molecule adopts a twisted conformation.

  • LC Application: This twist suppresses crystallization (lowering melting points) and is ideal for inducing helical twisting power (HTP) if resolved into enantiomers, or for stabilizing Blue Phases which require double-twist cylinders.

The 4-Methyl "Handle"

The methyl group at the 4-position (para to the biaryl linkage) is chemically distinct from the 2-methyl group. It is less sterically hindered and electronically activated, making it the primary site for longitudinal elongation —a requirement for increasing the aspect ratio of the mesogen.

Detailed Protocols

Protocol A: Core Elongation (The "Twisted" Route)

Objective: To extend the rigid core at the 4-position, creating a bent-core mesogen.

Step 1: Selective Benzylic Bromination

We utilize the difference in steric accessibility to selectively brominate the 4-methyl group over the 2-methyl group.

Reagents:

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Solvent: Chlorobenzene or

    
    -trifluorotoluene (Green alternative to 
    
    
    
    )

Procedure:

  • Dissolve 2-(2,4-dimethylphenyl)benzoic acid (10 mmol) in chlorobenzene (50 mL). Note: Protect the COOH as a methyl ester first if side reactions occur, though radical bromination tolerates free acids.

  • Add NBS (10.5 mmol, 1.05 eq). Crucial: Do not use excess NBS to avoid brominating the 2-methyl position.

  • Add AIBN (0.1 mmol).

  • Reflux at 85°C for 4–6 hours under Argon. Monitor by TLC (Hexane/EtOAc).

  • Validation:

    
     NMR will show the disappearance of the 4-Me singlet (~2.3 ppm) and appearance of the benzylic 
    
    
    
    singlet (~4.5 ppm). The 2-Me singlet (~2.1 ppm) should remain largely intact.
Step 2: Etherification (Williamson Coupling)

Connect a mesogenic arm (e.g., 4-alkoxyphenol) to the newly formed benzyl bromide.

Reagents:

  • 4-(Octyloxy)phenol (or similar rod-like phenol)

  • 
     (anhydrous)
    
  • Acetone or DMF

Procedure:

  • Combine the benzyl bromide derivative (from Step 1) with 4-(octyloxy)phenol (1.1 eq) and

    
     (3 eq) in acetone.
    
  • Reflux for 12 hours.

  • Filter inorganic salts and evaporate solvent. Recrystallize from Ethanol.[1][2]

  • Result: You now have an extended "arm" on one side of the bent core.

Step 3: Head-Group Functionalization

Modify the carboxylic acid to tune the solubility and phase behavior.

Reagents:

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Functional Alcohol (e.g., (S)-2-octanol for chirality, or n-decanol)

Procedure:

  • Dissolve the core (Step 2 product) in dry DCM.[1]

  • Add the alcohol (1.1 eq) and DMAP (0.1 eq).

  • Cool to 0°C and add DCC (1.1 eq) dropwise.

  • Stir at RT for 24 hours. Filter off the DCU urea byproduct.

  • Purification: Column chromatography (Silica, Hexane/DCM gradient).

Protocol B: Core Planarization (Fluorenone Synthesis)

Objective: To fuse the rings into a planar fluorenone core for discotic liquid crystals.

Mechanism: Intramolecular Friedel-Crafts acylation.[3] The COOH group attacks the electron-rich dimethyl-substituted ring.

Procedure:

  • Reaction: Mix 2-(2,4-dimethylphenyl)benzoic acid (5 mmol) with Polyphosphoric Acid (PPA, 20 g) or concentrated

    
    .
    
  • Heating: Heat to 100–120°C for 2 hours. The solution will turn deep yellow/orange (characteristic of fluorenones).

  • Quench: Pour the hot mixture onto crushed ice. The fluorenone will precipitate.

  • Regiochemistry Note: Cyclization typically occurs ortho to the biaryl linkage.

  • Functionalization: The resulting fluorenone ketone group (

    
    ) can be further reacted with hydrazine (Wolff-Kishner) to a fluorene, or condensed with malononitrile to form electron-accepting cores for organic electronics.
    

Characterization of Mesophases

Once functionalized, the material must be characterized to confirm Liquid Crystalline behavior.

TechniqueParameterExpected Observation for this Scaffold
POM (Polarized Optical Microscopy) TextureSchlieren Texture: Nematic phases.Focal Conic: Smectic phases.Banana-Leaf/Oil Streaks: B-phases (Bent-core).
DSC (Differential Scanning Calorimetry) Phase TransitionsLook for multiple peaks upon cooling (Isotropic

LC

Crystal). The "Twisted" core often exhibits supercooling.
XRD (X-Ray Diffraction) Layer SpacingSmall angle peaks indicate layer formation (Smectic). Diffuse wide-angle halo indicates fluid alkyl chains.

Expert Insights & Troubleshooting

  • Solubility: The free acid is often sparingly soluble. Always convert to an ester or protect as a methyl ester before performing complex NMR characterization or multi-step synthesis.

  • Racemization: If you resolve the atropisomers (chiral core), avoid high temperatures (>150°C) during processing, as the rotation barrier might be overcome, leading to racemization.

  • Purification: Biphenyl derivatives stick strongly to silica. Use slightly polar eluents (DCM/EtOAc) rather than pure Hexane.

References

  • Ortho-Substituted Biphenyls in LCs: Goodby, J. W., et al. "Molecular complexity and the control of mesophase structure." Liquid Crystals, 2005.[4]

  • Fluorenone Synthesis: "Intramolecular Friedel-Crafts Acylation of Biaryl Carboxylic Acids." Journal of Organic Chemistry.

  • Bent-Core Liquid Crystals: Takezoe, H., & Takanishi, Y. "Bent-core liquid crystals: their mysterious and attractive world." Japanese Journal of Applied Physics, 2006.

  • Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948.

  • Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie, 1978.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in synthesis of 2-(2,4-dimethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges in the synthesis of 2-(2,4-dimethylphenyl)benzoic acid .

Synthesizing this target requires forming a di-ortho-substituted biaryl linkage. The steric clash between the ortho-carboxylate group on the benzoic acid ring and the ortho-methyl group on the phenyl ring severely impedes the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to overcome these kinetic barriers.

Quantitative Catalyst Performance Data

The choice of palladium precursor and ligand dictates the success of hindered biaryl couplings. The table below summarizes the expected performance of various catalytic systems when coupling 2-bromobenzoate with 2,4-dimethylphenylboronic acid.

Catalyst SystemLigandExpected YieldPrimary ByproductMechanistic Causality
Pd(PPh3)4 None (PPh3)< 10%m-XylenePPh3 lacks the steric bulk required to force the Pd(II) intermediate into the geometry needed for reductive elimination.
Pd(OAc)2 P(t-Bu)3~ 45%Unreacted HalideExcellent for oxidative addition, but the catalyst is prone to degradation over the extended reaction times required for hindered transmetalation.
Pd2(dba)3 SPhos > 90% Trace m-XyleneThe electron-rich biaryl backbone of SPhos creates a secondary Pd-arene interaction that dramatically accelerates reductive elimination[1].
Pd(OAc)2 XPhos88%Trace m-XyleneHighly active, though slightly more sterically encumbered than SPhos, making SPhos the optimal choice for this specific di-ortho system.

Troubleshooting Guides & FAQs

Q1: My reaction yields mostly m-xylene instead of the desired biaryl product. What is happening and how do I fix it? Causality: You are observing protodeboronation . Ortho-substituted electron-rich boronic acids, such as 2,4-dimethylphenylboronic acid, are highly susceptible to base-promoted or metal-free thermal protodeboronation, where the carbon-boron bond is cleaved via


-bond metathesis in the presence of a proton source (like water)[2]. If the transmetalation step is slowed down by steric hindrance, protodeboronation outcompetes the cross-coupling.
Solution: 
  • Accelerate the coupling: Switch to a highly active Buchwald ligand like SPhos[1]. SPhos facilitates rapid transmetalation, ensuring the boronic acid is consumed by the catalytic cycle before it can degrade.

  • Control the water content: While Suzuki couplings often require water to activate the boronic acid (forming the reactive boronate), excessive water at high temperatures exacerbates protodeboronation. Use a biphasic system (e.g., Toluene/H2O 10:1) rather than purely aqueous or alcoholic solvents.

  • Use a slow-release strategy: Consider using the MIDA boronate or pinacol ester of 2,4-dimethylphenylboronic acid to slowly release the active boronic acid into the reaction mixture, keeping its steady-state concentration low.

Q2: The reaction stalls at 30% conversion. How do I overcome the steric bulk of the ortho-methyl and ortho-carboxylate groups? Causality: In a standard catalytic cycle, the Pd(II) intermediate must adopt a cis-geometry before reductive elimination can occur. The steric repulsion between the ortho-methyl and ortho-carboxylate groups creates a high kinetic barrier, trapping the catalyst in the stable trans-Pd(II)(Ar)(Ar')L2 resting state. Solution: Utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) . The causality of its success lies in its unique architecture[3]. The bulky dicyclohexyl groups ensure that only one ligand coordinates to the Palladium center (forming a highly reactive 12-electron mono-ligated Pd(0) species). More importantly, during reductive elimination, the lower dimethoxy-substituted aromatic ring of SPhos engages in a secondary


-interaction with the Palladium center. This interaction stabilizes the transition state and forces the two aryl groups into the requisite cis-conformation, effectively "pushing" the sterically hindered product out of the coordination sphere.

Q3: Should I use free 2-bromobenzoic acid or protect it as an ester prior to cross-coupling? Causality: Free carboxylic acids can act as competitive, bidentate ligands. They can coordinate to the Pd(II) center, forming stable palladacycles that poison the catalyst and halt the reaction. Furthermore, the acidic proton can accelerate the protodeboronation of your boronic acid partner. Solution: Protect the acid. It is highly recommended to convert 2-bromobenzoic acid to methyl 2-bromobenzoate or tert-butyl 2-bromobenzoate prior to the cross-coupling step. Once the biaryl bond is successfully formed, the ester can be quantitatively hydrolyzed to yield the final 2-(2,4-dimethylphenyl)benzoic acid. This two-step approach is a self-validating protocol: by eliminating the free proton, you isolate the variables of the Suzuki coupling purely to steric factors.

Experimental Protocol: Synthesis of 2-(2,4-dimethylphenyl)benzoic acid

This protocol utilizes a protection-coupling-deprotection sequence to ensure high yields and prevent catalyst poisoning.

Phase 1: Suzuki-Miyaura Cross-Coupling Self-Validation Checkpoint: Monitor via GC-MS. The disappearance of the starting material (m/z 214 for methyl 2-bromobenzoate) and the appearance of the product peak (m/z 240) confirms successful coupling.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 equiv, 10 mmol), 2,4-dimethylphenylboronic acid (1.5 equiv, 15 mmol), and anhydrous K3PO4 (3.0 equiv, 30 mmol).

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%, 0.2 mmol) and SPhos (4 mol%, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed Toluene (40 mL) and degassed deionized H2O (4 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate methyl 2-(2,4-dimethylphenyl)benzoate.

Phase 2: Saponification (Hydrolysis)

  • Dissolve the isolated methyl ester (10 mmol) in a mixture of THF/MeOH/H2O (2:1:1 v/v/v, 40 mL).

  • Add LiOH·H2O (5.0 equiv, 50 mmol).

  • Stir the mixture at 60 °C for 4 hours until TLC indicates complete consumption of the ester.

  • Cool to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and carefully acidify to pH ~2 using 1M HCl.

  • Extract the precipitated white solid with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to afford pure 2-(2,4-dimethylphenyl)benzoic acid .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where steric hindrance typically stalls the reaction and how the Buchwald ligand (SPhos) overcomes these barriers.

G Pd0 Pd(0)L Active Catalyst (L = SPhos) OxAdd Oxidative Addition Pd(II)(Ar)X (Overcomes Ar-X inertness) Pd0->OxAdd + 2-Bromobenzoic ester BaseEx Base Exchange Pd(II)(Ar)(OH) (Prepares for Transmetalation) OxAdd->BaseEx + Base (OH-) TransMet Transmetalation Pd(II)(Ar)(Ar') (Hindered step accelerated by L) BaseEx->TransMet + 2,4-Dimethylphenylboronic acid - B(OH)4- RedElim Reductive Elimination Biaryl Product + Pd(0)L (Steric bulk of L forces elimination) TransMet->RedElim Secondary Pd-Arene interaction RedElim->Pd0 Release of Biaryl

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting SPhos-mediated steric relief.

References

  • "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination" - ACS.org. Available at:[Link]

  • "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure" - PubMed (nih.gov). Available at:[Link]

  • "Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group" - PubMed (nih.gov). Available at:[Link]

Sources

improving yield of Suzuki coupling for ortho-substituted biphenyl acids

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalysis Support Center: Ortho-Substituted Biphenyl Synthesis

Current Status: Operational | Topic: Suzuki-Miyaura Coupling of Sterically Hindered Biphenyl Acids

Introduction: The "Ortho-Ortho" Challenge

Welcome to the technical support hub for high-difficulty cross-couplings. You are likely here because standard protocols (Pd(PPh₃)₄/Na₂CO₃) failed to couple your ortho-substituted aryl halide with an ortho-substituted phenylboronic acid, particularly in the presence of a free carboxylic acid.

This transformation presents a "Perfect Storm" of three competing failure modes:

  • Steric Hindrance: Ortho-substituents inhibit the transmetallation step, the rate-determining step in hindered systems.

  • Protodeboronation: Ortho-substituents on the boronic acid accelerate C-B bond cleavage under basic conditions, destroying the nucleophile before it couples.

  • Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (forming unreactive carboxylate complexes) or alter the pH, destabilizing the boronate species.

This guide provides a self-validating workflow to overcome these barriers using Third- and Fourth-Generation Buchwald Precatalysts.

Part 1: Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, determine your primary failure mode using the logic flow below.

decision_tree Start START: Analyze Previous Failure CheckSM Is Aryl Halide Remaining? Start->CheckSM CheckBoron Is Boronic Acid Remaining? CheckSM->CheckBoron Yes (SM Left) TransMetal FAILURE: Transmetallation (Steric Bulk) CheckSM->TransMetal No (SM Consumed but low yield) OxidativeFailure FAILURE: Oxidative Addition (Catalyst Dead/Inactive) CheckBoron->OxidativeFailure Yes (Boron Left) ProtoDe FAILURE: Protodeboronation (Boronic Acid Instability) CheckBoron->ProtoDe No (Boron Gone, No Product) Sol_Precat SOLUTION: Switch to Pd-G4 Precatalyst (Ensures active L-Pd(0)) OxidativeFailure->Sol_Precat Sol_Base SOLUTION: Reduce Water/Base Strength (Use K3PO4 / Anhydrous) ProtoDe->Sol_Base Sol_Ligand SOLUTION: Use SPhos or XPhos (Open coordination sphere) TransMetal->Sol_Ligand

Figure 1: Diagnostic decision tree for identifying the root cause of Suzuki coupling failure in hindered systems.

Part 2: Core Technology & Mechanisms

The Ligand: Why SPhos and XPhos?

For ortho-substituted substrates, standard phosphines (PPh₃) fail because they are not electron-rich enough to facilitate oxidative addition and not bulky enough to enforce the formation of the active monoligated Pd(0) species.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide stability and electron density. The steric bulk promotes the reductive elimination of the crowded biaryl product.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier. Ideal for "tetra-ortho" substituted systems where extreme steric crowding is present.

The Precatalyst: Solving the Activation Problem

Traditional catalysts like Pd(OAc)₂ or Pd₂(dba)₃ require reduction in situ to become active Pd(0).[1] In hindered systems, this activation is often slow or incomplete, leading to catalyst death.

  • Recommendation: Use Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).

  • Mechanism: These precatalysts contain the ligand and Pd in a 1:1 ratio. Upon treatment with base, they rapidly release the active monoligated L-Pd(0) species, even at room temperature, ensuring 100% active catalyst concentration at

    
    .
    

Part 3: The "Ortho-Acid" Protocol (SOP)

This protocol is optimized for 2-substituted aryl carboxylic acids coupling with 2-substituted aryl halides .

Reagents:

  • Substrate A: Ortho-substituted Aryl Halide (1.0 equiv)

  • Substrate B: Ortho-substituted Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%) [Alternatively: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)]

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Phosphate buffers the pH, protecting the acid.

  • Solvent: Toluene : Water (10:[2]1) or n-Butanol.

Step-by-Step Methodology:

  • Solvent Degassing (Critical): Sparge Toluene and Water separately with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Solids Addition: In a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv)[2]

    • K₃PO₄ (3.0 equiv)

    • XPhos Pd G4 (0.02 - 0.05 equiv)

  • Solvent Addition: Add Toluene (0.2 M concentration relative to halide) and Water (10% v/v).[2]

    • Note on Free Acids: The base will deprotonate the carboxylic acid first (consuming 1 equiv). The resulting carboxylate salt may precipitate. If solubility is an issue, switch solvent to n-Butanol or Dioxane/Water (4:1) .

  • Reaction: Seal the vial under Argon. Heat to 80°C - 100°C for 2-12 hours.

    • Tip: Monitor by LCMS, not just TLC, to distinguish between protodeboronated byproduct and product.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to reprotonate the carboxylic acid) before extracting with Ethyl Acetate.

Part 4: Troubleshooting & FAQs

Q1: My boronic acid disappears, but I only see the de-boronated arene (Protodeboronation). How do I fix this?

Diagnosis: The reaction conditions are too basic or too wet, causing the C-B bond to hydrolyze before transmetallation occurs. This is common with ortho-substituents (steric acceleration of hydrolysis). Corrective Actions:

  • Reduce Water: Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in Dioxane or Toluene . (Note: This requires the boronic acid to be soluble enough without water).

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.

  • Switch Boron Source: Use a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These are slow-release reservoirs that resist rapid hydrolysis.

Q2: The reaction stalls with starting material remaining. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning. The free carboxylic acid might be coordinating to the Pd center, shutting down the cycle. Corrective Actions:

  • Esterification: If permissible, convert the carboxylic acid to a Methyl or t-Butyl ester. This eliminates the poisoning effect and improves solubility. Hydrolyze back to the acid after coupling.

  • Base Switch: Ensure you are using K₃PO₄ (Tribasic Potassium Phosphate). It acts as a buffer and is less likely to generate the highly caustic hydroxide concentrations that plague carbonate bases.

Q3: I see significant homocoupling of the aryl halide.

Diagnosis: Oxygen leak or insufficient reduction of Pd(II) to Pd(0). Corrective Actions:

  • Degassing: Ensure rigorous exclusion of air.

  • Precatalyst: If using Pd(OAc)₂ + Ligand, switch to Pd-G4 precatalysts . The homocoupling often happens during the "induction period" while the catalyst is trying to activate. G4 precatalysts activate instantly.

Part 5: Comparative Data (Ligand Performance)

Table 1: Relative performance of ligands in sterically hindered Suzuki couplings (Ortho-Ortho).

LigandSteric BulkElectron RichnessStabilityRec.[3] Application
PPh₃ LowLowLowDo Not Use for hindered systems.
SPhos HighHighHighExcellent general purpose for ortho-substituted.
XPhos Very HighHighHighBest for tetra-ortho or extremely hindered cases.
DavePhos MediumHighMediumGood alternative if SPhos fails; often faster activation.

Part 6: Visualizing the Mechanism

The following diagram illustrates the catalytic cycle using a Buchwald Precatalyst, highlighting where the specific failures (and fixes) occur.

catalytic_cycle Precat Pd-G4 Precatalyst (Stable) ActiveCat L-Pd(0) (Active Species) Precat->ActiveCat Base Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 + Base Fail_Poison Inhibition: Acid Coordination OxAdd->Fail_Poison Free Acid binds Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail_Proto Side Reaction: Protodeboronation TransMet->Fail_Proto Slow Transmetallation leads to Boron hydrolysis RedElim->ActiveCat Regeneration

Figure 2: The Catalytic Cycle of Buchwald-Type Systems. Note how steric bulk (Transmetallation bottleneck) increases the risk of Protodeboronation.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Lloyd-Jones, G. C., et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2014.[4] Link

  • Hazari, N., et al. "Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling."[5] ACS Catalysis, 2015. Link

  • Deng, Y., et al. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." Chem, 2019. Link

Sources

catalyst selection for sterically hindered biaryl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently see researchers hit a wall when attempting to synthesize sterically hindered biaryls (e.g., tri- and tetra-ortho-substituted systems). Standard coupling conditions often fail because extreme steric bulk fundamentally alters the kinetics of the catalytic cycle: oxidative addition becomes sluggish, transmetalation is hindered, and reductive elimination requires a massive driving force.

This guide abandons generic advice in favor of a mechanistic, causality-driven approach to troubleshooting your hindered biaryl couplings.

Visual Diagnostic Decision Tree

Before changing any reaction parameters, you must identify the specific point of failure in the catalytic cycle. Use the diagnostic workflow below to map your crude mixture analysis (LC-MS/GC-MS) to the underlying mechanistic bottleneck.

DiagnosticWorkflow Start Analyze Crude Reaction Mixture (via LC-MS / GC-MS) Q1 High Ar-H Byproduct? Start->Q1 Q2 Unreacted Ar-Cl? Start->Q2 Q3 High Homocoupling? Start->Q3 Q4 Pd Black Precipitate? Start->Q4 A1 Protodeboronation (Base-catalyzed C-B cleavage) Q1->A1 Yes A2 Failed Oxidative Addition (High steric/electronic barrier) Q2->A2 Yes A3 Oxidative Side Reaction (O2 present or Pd(II) reduction) Q3->A3 Yes A4 Catalyst Deactivation (Ligand dissociation/poor mixing) Q4->A4 Yes S1 Use MIDA boronates or anhydrous fluoride bases A1->S1 S2 Switch to PEPPSI-IPent or XPhos/RuPhos A2->S2 S3 Strict freeze-pump-thaw Use Pd(0) source A3->S3 S4 Increase Ligand:Pd ratio, optimize stirring rate A4->S4

Diagnostic workflow for troubleshooting sterically hindered biaryl coupling reactions.

Mechanistic Troubleshooting FAQs

Q: My Suzuki coupling of an ortho-substituted aryl chloride is yielding mostly the deboronated arene (Ar-H) instead of the biaryl product. How do I fix this? A: You are observing protodeboronation, the most significant undesired side reaction in Suzuki-Miyaura couplings, where the C-B bond is cleaved and replaced by a C-H bond[1]. This pathway is heavily base-catalyzed (generating a highly reactive arylboronate anion) and is accelerated by water and high temperatures[1]. Paradoxically, while you need bulky phosphine ligands to force hindered aryl groups together, these same bulky ligands can actually accelerate palladium-catalyzed protodeboronation by altering the transmetalation transition state[2]. Resolution: Shift to a "slow-release" strategy. Using MIDA boronates or potassium trifluoroborates ensures the reactive boronic acid is maintained at a very low concentration, heavily favoring the productive cross-coupling cycle over the non-productive protodeboronation cycle[3]. Alternatively, switch to strictly anhydrous conditions using a fluoride base (e.g., CsF).

Q: The reaction isn't initiating at all. My sterically hindered, electron-rich aryl chloride remains completely unreacted. What is the bottleneck? A: The bottleneck is the oxidative addition step. Electron-rich aryl chlorides inherently possess a high activation barrier, and ortho-substituents physically block the palladium center from inserting into the C-Cl bond. Resolution: You must use a highly active, sterically demanding ligand. Buchwald-type dialkylbiaryl phosphines (like XPhos) or N-heterocyclic carbenes (NHCs) are required. For extreme cases, such as the synthesis of tetra-ortho-substituted biaryls, use the PEPPSI-IPent precatalyst. The IPent ligand provides a conformationally adaptable environment—coined "flexible steric bulk"—that is essential for accommodating the massive steric clash during the catalytic cycle[4].

Q: I am successfully achieving oxidative addition, but the reaction stalls and I see a lot of homocoupling (Ar-Ar) of my boronic acid. Why? A: Homocoupling is an oxidative side reaction. It is most frequently caused by the presence of trace oxygen, which facilitates the oxidative coupling of two boronic acid molecules mediated by palladium[5]. Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction often consumes the boronic acid or phosphine ligand, leading directly to homocoupling[5]. Resolution: Implement strict freeze-pump-thaw degassing[5]. Switch your palladium source to a pre-formed Pd(0) complex (like Pd₂(dba)₃) or use a well-defined Pd(II) precatalyst that does not require the boronic acid for reduction (such as the PEPPSI systems)[5].

Q: Why does my reaction mixture turn black and precipitate within the first hour? A: The black precipitate is "Pd black," which consists of inactive palladium nanoparticles. This occurs when the active Pd(0) intermediate loses its stabilizing ligands and aggregates[5]. In sterically hindered couplings, reductive elimination is often the rate-limiting step[6]. If the catalytic intermediate sits in the cycle too long without undergoing reductive elimination, the bulky ligand can dissociate, leading to catalyst death. Resolution: Ensure rigorous mixing, as localized concentration gradients can cause catalyst decomposition[5]. You may also need to increase your Ligand:Pd ratio (up to 2:1 or 4:1 for monodentate phosphines) to push the equilibrium toward the ligated, active species[5]. Furthermore, consider a ligand engineered to accelerate reductive elimination, such as Buchwald ligands with electron-withdrawing groups on the lower ring, which utilize secondary interactions to lower the activation barrier[6].

Quantitative Catalyst & Ligand Selection Matrix

To simplify your optimization process, consult this quantitative summary of top-tier ligands and catalysts specifically validated for sterically hindered couplings.

Catalyst/Ligand SystemLigand ClassOptimal Substrate ProfileKey Mechanistic AdvantageTypical Loading
SPhos Buchwald PhosphineAryl chlorides, ortho-substitutedHigh activity for non-activated chlorides1.0 - 2.0 mol%
XPhos Buchwald PhosphineHindered aryl chlorides/tosylatesAccelerates oxidative addition0.5 - 2.0 mol%
PEPPSI-IPr NHC-Pd PrecatalystHindered aryl iodides/bromidesStable to air/moisture, high turnover1.0 - 3.0 mol%
PEPPSI-IPent NHC-Pd PrecatalystTetra-ortho-substituted biaryls"Flexible steric bulk" accommodates extreme clash0.5 - 2.0 mol%

Self-Validating Experimental Protocol: Screening Hindered Biaryl Couplings

A self-validating protocol inherently answers why a reaction failed without requiring a completely new experiment. By incorporating internal standards and kinetic monitoring, this workflow differentiates between catalyst deactivation, substrate degradation, and kinetic stalling.

Step 1: Reagent Preparation & Internal Standard Setup

  • In a glovebox or under an inert argon atmosphere, weigh 1.0 eq of the hindered aryl halide, 1.5 eq of the boronic acid/ester, and 2.0 eq of base (e.g., anhydrous K₃PO₄) into a Schlenk flask or sealable reaction vial.

  • Causality Check: Add exactly 0.5 eq of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dodecane). Why? This is critical for calculating mass balance. If the starting material disappears but the product yield is low, the internal standard confirms whether the mass was lost to side reactions (like protodeboronation) rather than instrumental error.

Step 2: Rigorous Degassing

  • Add the required volume of anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Perform three rigorous freeze-pump-thaw cycles.

  • Causality Check: Oxygen not only oxidizes Pd(0) to inactive Pd(II) but also directly promotes boronic acid homocoupling[5]. Sparging is often insufficient for highly sensitive hindered couplings.

Step 3: Catalyst Addition & Initiation

  • Add the catalyst (e.g., 1-2 mol% PEPPSI-IPent or Pd₂(dba)₃/XPhos) under a positive flow of argon.

  • Heat the reaction to the lowest effective temperature (e.g., 80°C) with vigorous stirring. Why? Excessive heat accelerates catalyst decomposition and protodeboronation before the slow cross-coupling can occur[5].

Step 4: Kinetic Aliquot Monitoring

  • Withdraw 20 µL aliquots at 1h, 4h, and 24h using a micro-syringe against a positive argon counter-flow. Quench with water and extract with EtOAc.

  • Causality Check: Analyze via LC-MS or GC-MS.

    • If conversion stalls at 4h with unreacted aryl halide remaining, the catalyst has deactivated (often visible as Pd black precipitation)[5].

    • If the aryl halide remains but the boronic acid is entirely consumed, protodeboronation has outcompeted transmetalation[1].

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions | Benchchem | 5

  • The use of the sterically demanding IPr and related ligands in catalysis* | RSC Publishing | 7

  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions | Benchchem | 1

  • THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES | Bibliothèque et Archives Canada | 4

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls | ACS Publications | 6

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling | RSC Books | 3

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation | ChemRxiv | 2

Sources

Purification Support Hub: Removing Palladium from 2-(2,4-dimethylphenyl)benzoic acid

[1]

Status: Operational Ticket ID: PD-REMOVAL-24DMBA Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 2-(2,4-dimethylphenyl)benzoic acid , a biaryl carboxylic acid synthesized via palladium-catalyzed cross-coupling (likely Suzuki-Miyaura).[1]

The Challenge: This molecule presents a "double-trap" for palladium:

  • 
    -Interaction:  The electron-rich biaryl system can stabilize Pd(0) species via 
    
    
    -coordination.[1]
  • Carboxylate Coordination: The carboxylic acid moiety (especially if deprotonated to carboxylate during workup) acts as a ligand for Pd(II), forming stable Pd-carboxylate complexes that co-crystallize with your product.[1]

Standard aqueous washes often fail here because the Pd-complex tracks with the organic product.[1] Below are the three field-proven protocols to reach ICH Q3D compliance (<10 ppm).

Module 1: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, late-stage purification, and ensuring <5 ppm residuals.[1] Mechanism: Chemisorption via thiol-Pd bonding (High affinity:

1
Protocol: SiliaMetS® Thiol / Si-TMT Treatment

Why this works:[1] Unlike amine-based scavengers, Thiol-based scavengers remain active in the presence of your free carboxylic acid product. Amine scavengers can be protonated by your product, deactivating them.[1]

Step-by-Step:

  • Dissolution: Dissolve your crude 2-(2,4-dimethylphenyl)benzoic acid in THF or Ethyl Acetate (10 volumes). Avoid alcohols if possible, as they can compete for surface binding.[1]

  • Loading: Add SiliaMetS® Thiol (or equivalent Thiol-modified silica) at a ratio of 5-10 wt% relative to your crude mass.[1]

    • Note: If initial Pd is >1000 ppm, increase to 20 wt%.[1]

  • Temperature: Heat the mixture to 50°C for 4 hours .

    • Critical: Room temperature scavenging is often too slow for biaryl systems due to steric bulk.[1] Heat drives the equilibrium toward the Pd-S bond.[1]

  • Filtration: Filter the suspension hot through a 0.45 µm PTFE membrane or a pad of Celite.

    • Why hot? To prevent product precipitation on the silica.[1]

  • Rinse: Wash the filter cake with 2 volumes of hot solvent.

  • Concentrate: Evaporate solvent to yield purified product.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Pd levels unchanged Scavenger deactivated by acidity.Ensure you are using Thiol (SH) or TMT , not Diamine/Triamine scavengers.[1]
Pd stuck at ~50 ppm Kinetic trapping.Increase temperature to reflux or switch solvent to DMF (higher boiling point) for 1 hour, then precipitate with water.
Slow Filtration Silica fines clogging fit.[1]Use a dual-layer filter: Celite on top of a glass-fiber filter paper.[1]

Module 2: The "Spiked" Crystallization (Cost-Effective)[1]

Best for: Large-scale batches (>100g) where silica scavengers are too expensive.[1] Mechanism: Competitive binding.[1] You add a soluble ligand that binds Pd tighter than your product, keeping Pd in the mother liquor during crystallization.

Protocol: The L-Cysteine / TMT Switch

Why this works: 2-(2,4-dimethylphenyl)benzoic acid crystallizes well, but Pd likes to hide inside the crystal lattice.[1] Adding a "spike" of L-Cysteine or Trimercaptotriazine (TMT) pulls Pd out of the lattice equilibrium.[1]

Step-by-Step:

  • Dissolution: Dissolve crude product in Ethanol/Water (9:1) at reflux.

  • Spiking: Add 10 mol% L-Cysteine or Trimercaptotriazine (TMT) relative to the Pd content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd.[1] Add 0.1 - 0.5 wt% of scavenger.[1]

  • Digestion: Stir at reflux for 1 hour .

    • Observation: If using TMT, you may see a fine precipitate form (Pd-TMT complex).[1]

  • Hot Filtration (Optional but recommended): If a precipitate formed, filter hot to remove the bulk Pd-complex.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • Harvest: Filter the white crystals. The Pd-Cysteine complex is highly soluble in the mother liquor and will wash away.[1]

  • Wash: Rinse crystals with cold Ethanol/Water (1:1).

Module 3: Activated Carbon (The Traditional Approach)[1]

Best for: Removing bulk Pd (e.g., dropping from 5000 ppm to 500 ppm).[1] Warning: Carboxylic acids can adsorb onto carbon, leading to yield loss (5-10%).[1]

Comparative Data: Carbon Types
Carbon TypepH StabilityPd AffinityYield RiskRecommended For
Darco® KB-G AcidicHighModerateBest Choice. Chemically activated, ideal for acidic compounds.[1]
Darco® G-60 NeutralMediumHighGeneral purpose.[1] Higher risk of product loss.[1]
Norit® SX Ultra NeutralHighLowHigh purity applications, but more expensive.[1]

Protocol:

  • Dissolve product in Ethanol (warm).

  • Add 10 wt% Activated Carbon (Darco KB-G).[1]

  • Stir at 50°C for 2 hours . Do not reflux (safety risk with carbon).[1]

  • Filter over a thick pad of Celite.[1][2]

    • Visual Check: If filtrate is grey, carbon fines are passing through.[1] Refilter through a 0.22 µm membrane.[1]

Visual Decision Matrix

Use this logic flow to select the correct method for your specific constraints.

Pd_Removal_StrategyStartStart: Crude 2-(2,4-dimethylphenyl)benzoic acidCheck_PdInitial Pd Concentration?Start->Check_PdHigh_Pd> 1000 ppmCheck_Pd->High_PdLow_Pd< 1000 ppmCheck_Pd->Low_PdMethod_CarbonMethod 3: Activated Carbon(Bulk Removal)High_Pd->Method_CarbonStep 1Scale_CheckBatch Scale?Low_Pd->Scale_CheckSmall_Scale< 50 gramsScale_Check->Small_ScaleLarge_Scale> 50 gramsScale_Check->Large_ScaleMethod_ScavengerMethod 1: Si-Thiol Scavenger(High Precision)Small_Scale->Method_ScavengerFastest / EasiestMethod_CrystMethod 2: Spiked Crystallization(L-Cysteine/TMT)Large_Scale->Method_CrystLowest CostMethod_Carbon->Low_PdStep 2

Caption: Decision tree for selecting the optimal palladium removal strategy based on initial contamination levels and batch scale.

Regulatory Context (ICH Q3D)

You must demonstrate compliance with ICH Q3D (R2) guidelines for Elemental Impurities.[1]

  • Class: Palladium is a Class 2B impurity.[1][3]

  • Permitted Daily Exposure (PDE):

    • Oral: 100 µ g/day .[1][4]

    • Parenteral: 10 µ g/day .[1]

    • Inhalation: 1 µ g/day .[1]

Calculation for Specification:

Example: If the max daily dose of your drug is 10g (conservative estimate):

  • Oral Limit: 10 ppm.[1][4]

  • Parenteral Limit: 1 ppm.[1]

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1] [Link]

  • Palladium Removal Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023. [Link][1]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT). Organic Process Research & Development, 2002.[1] [Link]

  • Use of L-Cysteine for Palladium Removal. Google Patents (WO2006048746A2). [1]

Technical Support Center: Troubleshooting Solubility of 2-(2,4-dimethylphenyl)benzoic Acid for NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR sample preparation challenges with 2-(2,4-dimethylphenyl)benzoic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you acquire high-quality NMR data. The unique amphiphilic nature of this molecule—possessing both a nonpolar biphenyl core and a polar, acidic carboxylic acid group—frequently leads to solubility issues in standard deuterated solvents. This guide offers a logical, step-by-step approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 2-(2,4-dimethylphenyl)benzoic acid not dissolving in deuterated chloroform (CDCl₃)?

Answer: This is a common and expected issue. The poor solubility in CDCl₃ stems from a fundamental mismatch in polarity and intermolecular forces.

  • Polarity Mismatch: While the dimethylphenyl moiety is nonpolar and interacts favorably with CDCl₃, the carboxylic acid group is highly polar. This "split personality" prevents the molecule from fully solvating in a purely nonpolar or moderately polar solvent like CDCl₃.

  • Hydrogen Bonding: Carboxylic acids have a strong tendency to form hydrogen-bonded dimers in non-polar solvents.[1] In this dimeric state, the polar carboxylic acid groups are essentially hidden from the solvent, further reducing solubility. To dissolve, the solvent must be strong enough to break these dimer interactions. CDCl₃ is generally not capable of this.

You will likely observe a fine suspension or your solid material remaining at the bottom of the NMR tube. Attempting to force dissolution by heating in CDCl₃ is not recommended as it rarely solves the underlying problem and can lead to sample degradation.

Q2: What is the best starting solvent to try for this compound?

Answer: For a molecule with both polar and non-polar characteristics, a highly polar, aprotic solvent is the most logical starting point. We strongly recommend Deuterated Dimethyl Sulfoxide (DMSO-d₆) .

  • Mechanism of Action: DMSO-d₆ is an excellent solvent for a wide range of compounds, particularly those capable of hydrogen bonding.[2][3] Its high polarity and hydrogen bond accepting character effectively break up the self-associated dimers of the carboxylic acid, while also solvating the nonpolar aromatic rings.[4]

  • Practical Considerations: While effective, be aware that DMSO-d₆ is highly viscous and extremely hygroscopic.[5] Any absorbed water will appear as a broad peak in the ¹H NMR spectrum (typically around 3.3 ppm), which could potentially obscure analyte signals.[5] It is crucial to use high-purity, dry DMSO-d₆ and to minimize its exposure to the atmosphere.

Q3: My compound dissolved, but I can't see the carboxylic acid proton (-COOH) in the ¹H NMR spectrum. What happened?

Answer: The disappearance of the labile carboxylic acid proton is a frequent occurrence in NMR spectroscopy and can be attributed to several factors:

  • Proton Exchange with Residual Water: This is the most common reason, especially when using hygroscopic solvents like DMSO-d₆.[5] The acidic proton on your molecule rapidly exchanges with protons from trace H₂O (or HDO) in the solvent. This rapid exchange broadens the signal, often to the point where it becomes indistinguishable from the baseline.

  • Proton Exchange with Protic Solvents: If you attempt to use a protic solvent like deuterated methanol (CD₃OD), the -COOH proton will exchange with the deuterium of the solvent's hydroxyl group (-OD). This will cause the signal to disappear from the ¹H spectrum entirely.[6] For this reason, CD₃OD is generally not recommended if observation of the -COOH proton is critical.

  • Extreme Signal Broadening: In some solvent systems, the carboxylic acid proton signal (typically found far downfield, >10 ppm) can be exceptionally broad, even without significant water content, due to hydrogen bonding dynamics.[1] It may appear as a low, wide hump that is easily mistaken for a poor baseline.

  • Acidic Impurities in Solvent: In older or lower-grade CDCl₃, decomposition can form trace amounts of DCl. The acidic proton of your analyte can exchange with the deuterium from DCl, causing the signal to vanish.[7]

Q4: What are the best strategies if my compound has poor solubility in all common single solvents?

Answer: If single-solvent systems fail, a systematic approach using co-solvents or pH modification is necessary. These are powerful techniques for solubilizing challenging molecules.

The principle of co-solvency involves using a mixture of solvents to create a polarity environment that is "just right" for your amphiphilic molecule.[8] A common and effective approach is to start with a non-polar solvent and titrate in a highly polar one.

Experimental Protocol: CDCl₃ / DMSO-d₆ Co-Solvent System

  • Add your solid 2-(2,4-dimethylphenyl)benzoic acid to an NMR tube.

  • Add approximately 0.5 mL of CDCl₃. The compound will likely remain as a suspension.

  • Add DMSO-d₆ dropwise (e.g., 10-20 µL at a time) using a microliter syringe.

  • After each addition, cap and invert the NMR tube several times to mix. Gentle sonication can also be applied.

  • Continue adding DMSO-d₆ until the solution becomes clear. It often only takes a small fraction (e.g., 5-10% v/v) of the polar co-solvent to achieve full dissolution.

  • Record the final ratio of solvents used, as this will be important for replicating the experiment.

For an acidic compound, this is the most robust strategy. By adding a small amount of a deuterated base, you can deprotonate the carboxylic acid to form its corresponding carboxylate salt. This salt is an ionic species and will be vastly more soluble in polar solvents.[8][9]

Key Considerations:

  • Spectral Changes: Deprotonation is a chemical modification. The -COOH proton signal will disappear, and you will observe significant changes in the chemical shifts of nearby protons (especially the aromatic protons on the benzoic acid ring) due to the change in electronic environment. This is not just a solubility aid; it is a different chemical species you are observing.

  • Choice of Base: Use a deuterated base to avoid introducing unwanted proton signals. Pyridine-d₅ is an excellent choice as it is miscible with many organic solvents and its aromatic signals appear in a region that is often clear of other signals.

Q5: How can I prepare an NMR sample using pH modification with pyridine-d₅?

Answer: This protocol details the use of pyridine-d₅ to deprotonate and solubilize your compound in a solvent like DMSO-d₆ or even CDCl₃ where it was previously insoluble.

Experimental Protocol: pH Modification with Pyridine-d₅

  • Place 2-5 mg of 2-(2,4-dimethylphenyl)benzoic acid into a clean, dry NMR tube.

  • Add ~0.6 mL of your chosen primary solvent (e.g., DMSO-d₆ or CDCl₃).

  • Observe the suspension.

  • Using a microliter syringe, add one molar equivalent of pyridine-d₅. If the exact mass of your analyte is unknown, add pyridine-d₅ dropwise (typically 1-5 µL is sufficient) until the solution becomes clear.

  • Cap the tube and mix thoroughly by inversion. Gentle warming (to ~40°C) or sonication can expedite the process.

  • The resulting clear solution contains the pyridinium carboxylate salt of your compound, which should be fully dissolved and ready for NMR analysis.

Data & Workflow Visualization

Table 1: Properties of Common Deuterated Solvents for NMR
SolventFormulaPolarityTypical Use CasePros for this AnalyteCons for this Analyte
Chloroform-dCDCl₃Low-MediumGeneral purpose for organic compoundsGood for nonpolar moietyPoor for polar -COOH group; risk of dimer formation[1]
DMSO-d₆(CD₃)₂SOHigh (Aprotic)Polar molecules, peptides, carbohydratesExcellent solvating power for both polar and nonpolar parts[2]Highly hygroscopic (water peak)[5]; high boiling point makes recovery difficult[10]
Methanol-d₄CD₃ODHigh (Protic)Polar molecules, facilitates H/D exchange[2]Good solvating powerCauses rapid exchange of -COOH proton, signal will be lost [6]
Acetone-d₆(CD₃)₂COMedium-HighGeneral purpose organic moleculesCan be a good compromiseMay not be strong enough to break up dimers effectively
D₂OD₂OHigh (Protic)Water-soluble compounds (salts, sugars)[2]Will dissolve the carboxylate salt formInsoluble in neutral form; causes rapid exchange of -COOH proton
Diagrams

Caption: A decision tree for selecting the initial NMR solvent.

Caption: A systematic workflow for resolving persistent solubility issues.

References

  • PubChem. (n.d.). Benzoic acid, 2,4-dimethyl-, (2,4-dimethylphenyl)methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, R. K., & Singh, R. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethyl- (CAS 611-01-8). Retrieved from [Link]

  • Gonzalez, G. A., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. RSC Advances, 13(25), 17148-17156. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:113296-91-6 | 2-(2,4-dimethylphenyl)sulfanylbenzoic acid. Retrieved from [Link]

  • Yadav, R. K., & Singh, R. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6), 2651-2655. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 106-115. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Yadav, R. K., & Singh, R. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]

  • Unknown. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

  • Mukherjee, S., et al. (2017). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PLoS ONE, 12(10), e0185836. Retrieved from [Link]

  • Kerns, E. H., et al. (2008). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 352(1-2), 1-8. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • Quora. (2017, March 7). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]

  • Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR? Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2,4-Dimethylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Homocoupling Byproducts (2,2',4,4'-tetramethylbiphenyl) in Suzuki-Miyaura Reactions Ticket ID: SMC-OPT-2024-001 Status: Resolved / Guide Published Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely experiencing low yields due to the formation of 2,2',4,4'-tetramethylbiphenyl (homocouple) instead of your desired cross-coupled product.

The Root Cause: The 2,4-dimethylphenylboronic acid substrate presents a "perfect storm" for homocoupling:

  • Steric Hindrance: The ortho-methyl group significantly slows down the rate of transmetallation in the cross-coupling cycle.

  • Catalyst Idling: Because transmetallation is slow, the palladium intermediate (

    
    ) "idles" longer in solution.
    
  • Oxygen Susceptibility: During this idle time, even trace atmospheric oxygen intercepts the palladium species, driving an oxidative homocoupling cycle rather than the desired cross-coupling.

This guide provides a self-validating protocol to eliminate these variables.

Module 1: Diagnostic & Mechanism (The "Why")

To fix the problem, we must visualize the competition between the Productive Path (Cross-Coupling) and the Parasitic Path (Homocoupling) .

The Mechanism of Failure

In a standard Suzuki reaction, Oxygen (


) acts as an oxidant that facilitates the joining of two boronic acid molecules. When your substrate is hindered (like 2,4-dimethylphenylboronic acid), the cross-coupling slows down, giving 

a statistical advantage to hijack the catalyst.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Int Pd(II) Intermediate (Slow Step due to Sterics) OxAdd->PdII_Int TransMet Transmetallation (Boronic Acid + Base) PdII_Int->TransMet Path A: Anaerobic (Slow) PeroxoPd Peroxo-Pd Complex PdII_Int->PeroxoPd Path B: Aerobic (Fast) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product DESIRED PRODUCT (Cross-Couple) RedElim->Product Oxygen O2 Contamination (The Enemy) Oxygen->PeroxoPd HomoTrans 2nd Transmetallation (Boronic Acid) PeroxoPd->HomoTrans HomoTrans->Pd0 HomoProduct BYPRODUCT (Homocouple) HomoTrans->HomoProduct

Figure 1: Mechanistic competition. Note how Path B (Red) becomes dominant when Path A (Blue) is slowed by steric hindrance.

Module 2: Optimized Protocol (The "How")

This protocol uses SPhos or XPhos ligands.[1] These are non-negotiable for 2,4-dimethylphenylboronic acid. Their bulk facilitates the reductive elimination of hindered systems, and their electron-rich nature speeds up the oxidative addition.

Reagent Selection Table
ComponentRecommendationScientific Rationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Pd(0) sources (dba) are preferred to avoid consuming boronic acid during the initial reduction of Pd(II) to Pd(0).[2]
Ligand SPhos or XPhos These "Buchwald Ligands" form a monolithic active species that protects the metal center and accelerates coupling of ortho-substituted arenes [1].
Base K₃PO₄ (anhydrous) Weaker bases reduce protodeboronation. Anhydrous conditions (suspended in organic solvent) often suppress homocoupling better than aqueous biphasic systems for this specific substrate.
Solvent Toluene or 1,4-Dioxane High boiling point non-polar solvents allow for higher temperatures, pushing the endothermic transmetallation step.
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. Use a Schlenk line or Glovebox.

  • Solvent Degassing (Critical Step):

    • Do not rely on simple sonication.

    • Method: Sparge the solvent (Toluene/Dioxane) with Argon gas for at least 30 minutes using a submerged needle. Alternatively, perform 3 cycles of Freeze-Pump-Thaw.

    • Validation: The solvent should be kept under positive Argon pressure.

  • Catalyst Pre-complexation (The "Self-Validating" Step):

    • In a separate vial (under Ar), mix Pd(OAc)₂ (1.0 equiv) and SPhos (2.0 equiv) in the degassed solvent.

    • Heat to 50°C for 5 minutes.

    • Visual Check: The solution should turn from orange/brown to a distinct dark red/brown color, indicating the formation of the active

      
       species. If it remains pale or precipitates black particles immediately, your solvent is wet or oxygenated. Stop here.
      
  • Reaction Assembly:

    • Add the Aryl Halide (1.0 equiv), 2,4-Dimethylphenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv) to the reaction vessel.

    • Evacuate and backfill the vessel with Argon (3x).[1][3]

    • Inject the pre-complexed catalyst solution via syringe.

  • Execution:

    • Heat to 100°C.

    • Stir Rate: Maximum possible (1000+ RPM). Mass transfer is critical in heterogeneous base systems.

Module 3: Troubleshooting & FAQs

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Analyze Crude NMR/LCMS Q1 Is Homocouple > 10%? Start->Q1 Sol1 Diagnosis: Oxygen Leak Action: Switch to Freeze-Pump-Thaw Q1->Sol1 Yes (High O2) Sol2 Diagnosis: Catalyst Activation Failure Action: Pre-complex Pd+Ligand Q1->Sol2 Yes (Low O2) Q2 Is Aryl Halide Unreacted? Q1->Q2 No Sol3 Diagnosis: Oxidative Addition Stalled Action: Increase Temp to 110°C Switch to XPhos Q2->Sol3 Yes Q3 Is 1,3-dimethylbenzene present? (Protodeboronation) Q2->Q3 No Sol4 Diagnosis: Base too strong/wet Action: Use Anhydrous K3PO4 Add Molecular Sieves Q3->Sol4 Yes

Figure 2: Troubleshooting Logic Flow.

Frequently Asked Questions

Q: Can I use Pd(PPh₃)₄ for this reaction? A: No. Triphenylphosphine is not bulky enough to facilitate the coupling of di-ortho-substituted substrates effectively. The slow reaction rate will lead to catalyst decomposition (Pd-black formation) and increased homocoupling [2]. Use SPhos or XPhos.[1]

Q: Why do I see homocoupling even inside a glovebox? A: This suggests Disproportionation rather than Oxidative Homocoupling. Some boronic acids can disproportionate into borinic acids and boroxines, which can couple.

  • Fix: Add the boronic acid slowly (e.g., via syringe pump over 1 hour) to the reaction mixture. This keeps the concentration of free boronic acid low relative to the halide, statistically favoring the cross-coupling event [3].

Q: My boronic acid is turning pink/brown in the bottle. Is it safe to use? A: No. This indicates auto-oxidation. Recrystallize the boronic acid from water/ethanol or sublime it before use. Impure starting material introduces peroxo-species immediately into the reaction.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Source: Journal of the American Chemical Society (2005). Relevance: Establishes SPhos/XPhos as the standard for hindered substrates. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs. Relevance: detailed mechanisms on Pd(II) reduction and homocoupling pathways. URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: Organic Process Research & Development (ACS). Relevance: Validates the use of slow addition and inert sparging to minimize homocoupling. URL:[Link]

Sources

purification of 2-(2,4-dimethylphenyl)benzoic acid from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2,4-dimethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, underpinned by scientific principles to ensure robust and reproducible outcomes.

I. Understanding the Chemistry: Synthesis and Common Impurities

2-(2,4-dimethylphenyl)benzoic acid is typically synthesized via cross-coupling reactions, most commonly the Suzuki-Miyaura or Ullmann condensation reactions. The choice of synthetic route significantly influences the impurity profile of the crude product.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide (e.g., 2-bromobenzoic acid or its ester) with an arylboronic acid (e.g., 2,4-dimethylphenylboronic acid).[1][2][3] Common impurities include unreacted starting materials, homo-coupled byproducts (e.g., biphenyl-2,2'-dicarboxylic acid and 2,2',4,4'-tetramethyl-1,1'-biphenyl), and residual palladium catalyst.[4][5]

  • Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with another aromatic compound, such as the condensation of 2-chlorobenzoic acid and 2,4-dimethylaniline followed by hydrolysis.[6][7][8] Impurities can include unreacted starting materials, tar-like substances, and copper catalyst residues.

A thorough understanding of the potential impurities originating from the chosen synthetic pathway is the first critical step in designing an effective purification strategy.

II. Troubleshooting and Purification Protocols

This section provides a question-and-answer formatted guide to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oily solid with a wide melting point range. What is the first purification step I should take?

A1: An oily solid with a broad melting point suggests the presence of significant impurities, likely unreacted starting materials and solvents. An acid-base extraction is the most effective initial purification step to isolate the acidic product from neutral and basic impurities.[9][10][11][12]

The Principle: 2-(2,4-dimethylphenyl)benzoic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[9][10] Neutral impurities, such as homo-coupled byproducts and unreacted aryl halides, will remain in the organic phase.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Carbon dioxide effervescence will be observed as the benzoic acid is converted to its sodium salt. Swirl gently and vent the funnel frequently. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as sodium 2-(2,4-dimethylphenyl)benzoate. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as 3 M hydrochloric acid (HCl), until the pH is approximately 2.[4] The 2-(2,4-dimethylphenyl)benzoic acid will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and air-dry.[4]

Parameter Recommendation Rationale
Extraction Solvent Ethyl Acetate, DichloromethaneGood solubility for both product and impurities; immiscible with water.
Base for Extraction Saturated Sodium BicarbonateWeak base selective for carboxylic acids over any potential phenolic impurities.[9]
Acid for Precipitation 3 M Hydrochloric AcidStrong acid to ensure complete protonation and precipitation of the product.

Q2: After acid-base extraction, my product is still not pure enough, as indicated by TLC analysis showing closely-eluting spots. What's the next step?

A2: For separating structurally similar impurities, such as homo-coupled byproducts, column chromatography is the recommended technique.[13][14][15]

The Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[14][15] Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Step-by-Step Protocol: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.[4]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common eluent system for arylbenzoic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 v/v/v Hexanes:EtOAc:Acetic Acid).[4] The acetic acid helps to suppress the ionization of the carboxylic acid, reducing tailing on the silica gel.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic purifications.
Mobile Phase Hexanes:Ethyl Acetate with 1% Acetic AcidProvides good separation of biaryl compounds. Acetic acid improves peak shape.
Monitoring TLC with UV visualization (254 nm)Allows for easy tracking of aromatic compounds.

Q3: I have a solid product after chromatography, but I want to achieve very high purity for analytical or biological testing. How can I further purify it?

A3: For obtaining a highly pure, crystalline solid, recrystallization is the final and most effective purification step.[16][17][18]

The Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[18][19] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system. For benzoic acid derivatives, common solvents include ethanol, isopropanol, toluene, or mixtures of ethanol and water.[20][21] The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Suitability Reference
IsopropanolGood for many benzoic acid derivatives.[22]
TolueneEffective for aromatic compounds.[20]
Ethanol/WaterA versatile mixed-solvent system.[23]

III. Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process for 2-(2,4-dimethylphenyl)benzoic acid.

Purification_Workflow Crude_Product Crude 2-(2,4-dimethylphenyl)benzoic acid (from Synthesis) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Purification Column_Chromatography Column Chromatography Acid_Base->Column_Chromatography Further Purification Neutral_Impurities Neutral & Basic Impurities Acid_Base->Neutral_Impurities Removed Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Similar_Impurities Structurally Similar Impurities Column_Chromatography->Similar_Impurities Removed Pure_Product Pure Crystalline Product (>99% Purity) Recrystallization->Pure_Product Trace_Impurities Trace Impurities Recrystallization->Trace_Impurities Removed

Caption: General purification workflow for 2-(2,4-dimethylphenyl)benzoic acid.

IV. References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.). Retrieved from

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 - EPO. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025, December 5). Retrieved from [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Mesa College.

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025, November 26). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Missouri–St. Louis.

  • JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine - Google Patents. (n.d.). Retrieved from

  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.

  • column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]

  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. (2003). Il Farmaco, 58(4), 335-338.

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents. (n.d.). Retrieved from

  • Solubility of benzoic acid in pure solvents and binary mixtures - University of Limerick. (2010, November 11). Retrieved from [Link]

  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - European Patent Office - EP 1044956 A1 - Googleapis.com. (2000, April 6). Retrieved from

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved from [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - DiVA. (2010, December 13). Retrieved from [Link]

  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - European Patent Office - EP 2981520 B1 - Googleapis.com. (2014, October 9). Retrieved from

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved from [Link]

  • Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - RSC Publishing. (2018, April 24). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • B. Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Benzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College.

  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.). Retrieved from [Link]

Sources

troubleshooting low conversion rates in ortho-methyl biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ortho-methyl biphenyl. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for researchers encountering low conversion rates and other challenges in this sterically hindered cross-coupling reaction. As Senior Application Scientists, we have structured this guide to address issues from first principles, explaining the causality behind each experimental parameter.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the synthesis of ortho-methyl biphenyl, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My reaction shows very low or no conversion. What are the most likely initial culprits?

Low or no conversion is a frequent issue, often stemming from one of three areas: the catalyst system, the reaction conditions, or the reagents. The synthesis of ortho-methyl biphenyl involves coupling a sterically hindered substrate, which makes the reaction particularly sensitive to these factors.[1]

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Your palladium source may be old, improperly stored, or the in-situ reduction of a Pd(II) precatalyst may have been inefficient.[2][3]

  • Inappropriate Ligand: The ortho-methyl group presents significant steric hindrance. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the challenging oxidative addition and reductive elimination steps.[4][5]

  • Sub-optimal Base or Temperature: The choice of base is critical for the transmetalation step. A base that is too weak or poorly soluble may stall the catalytic cycle.[6] Similarly, aryl chlorides or even bromides with sterically demanding ortho-substituents often require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[4][7]

Q2: I'm observing significant amounts of homocoupled byproducts (biphenyl and/or 4,4'-dimethylbiphenyl). What causes this and how can I prevent it?

The formation of homocoupled products is a classic side reaction in Suzuki-Miyaura couplings.

  • Oxygen Contamination: The primary cause of homocoupling of the boronic acid reagent is the presence of oxygen.[2] Oxygen can facilitate the oxidative dimerization of the boronic acid. It is absolutely critical to ensure the reaction is performed under a rigorously inert atmosphere and that all solvents and reagents are thoroughly degassed.[2]

  • Catalyst-Mediated Homocoupling: In some cases, particularly with Grignard-based cross-couplings or if the palladium catalyst is not behaving as expected, homocoupling of the aryl halide can also occur.[6]

  • Prevention Strategies:

    • Rigorous Degassing: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw technique for more stringent applications.[2]

    • Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[2]

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes suppress aryl halide homocoupling, though it may increase boronic acid homocoupling if oxygen is present.[8]

Q3: My starting boronic acid appears to be degrading during the reaction, leading to low yields. What is happening?

This is likely due to a side reaction called protodeboronation , where the C-B bond of the organoboron species is cleaved and replaced by a C-H bond.[9] This is a common pathway for boronic acid decomposition, especially for electron-deficient or sterically hindered boronic acids.[9][10]

  • Causes: The presence of water, high temperatures, and the choice of base can all promote protodeboronation.[6][8]

  • Mitigation Strategies:

    • Use High-Purity Boronic Acid: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines).[11] While both can be active, their reactivity differs. Ensure you are using a high-quality, well-characterized starting material.

    • Use Boronate Esters: Pinacol esters (Bpin) or other boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[12] They can be used directly in the coupling reaction.

    • Optimize Base and Temperature: Sometimes, a milder base or a lower reaction temperature can reduce the rate of protodeboronation relative to the desired cross-coupling.[6]

In-Depth Troubleshooting & Optimization Guides

Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing and solving low conversion issues.

Troubleshooting_Flowchart start Low Conversion Rate of ortho-Methyl Biphenyl check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Are Starting Materials (Aryl Halide, Boronic Acid) High Purity? check_reagents->reagent_purity check_atmosphere Step 2: Ensure Rigorous Inert Atmosphere degassed Are Solvents Thoroughly Degassed? check_atmosphere->degassed check_catalyst Step 3: Evaluate Catalyst System catalyst_active Is Catalyst Active? (Fresh Pd Source) check_catalyst->catalyst_active optimize_conditions Step 4: Optimize Reaction Conditions base_choice Is Base Strong/Soluble Enough? (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->base_choice reagent_ok Reagents OK reagent_purity->reagent_ok Yes reagent_bad Purify or Replace Reagents. Use Boronate Ester? reagent_purity->reagent_bad No reagent_ok->check_atmosphere reagent_bad->check_reagents atmosphere_ok Atmosphere OK degassed->atmosphere_ok Yes atmosphere_bad Degas Solvents (Sparge/F-P-T). Use Schlenk Line/Glovebox. degassed->atmosphere_bad No atmosphere_ok->check_catalyst atmosphere_bad->check_atmosphere catalyst_bad Use Fresh Pd Source. Consider Pre-catalyst. catalyst_active->catalyst_bad No ligand_suitable Is Ligand Suitable for Steric Hindrance? (e.g., SPhos, RuPhos) catalyst_active->ligand_suitable Yes catalyst_ok Catalyst OK catalyst_ok->optimize_conditions catalyst_bad->check_catalyst ligand_suitable->catalyst_ok Yes ligand_bad Switch to Bulky, Electron-Rich Ligand. ligand_suitable->ligand_bad No ligand_bad->check_catalyst base_bad Screen Stronger Bases. base_choice->base_bad No temp_solvent Are Temperature & Solvent Optimal? base_choice->temp_solvent Yes base_bad->optimize_conditions temp_bad Increase Temperature. Screen Solvents (Dioxane, Toluene). temp_solvent->temp_bad No success High Conversion Achieved temp_solvent->success Yes temp_bad->optimize_conditions

Caption: A systematic workflow for troubleshooting low yields.
Catalyst System Optimization (Palladium Source & Ligand)

The choice of catalyst and ligand is arguably the most critical factor for a sterically hindered coupling. The ligand stabilizes the palladium center and directly influences the rates of both oxidative addition and reductive elimination.

  • Palladium Source: While simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ are inexpensive, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to side reactions.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable.[8][13] Modern, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3) are often the best choice as they generate the active L-Pd(0) species cleanly and efficiently upon heating.[3][4]

  • Ligand Selection: For coupling an ortho-substituted substrate, a bulky and electron-donating monodentate phosphine ligand is essential. These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species, which is necessary to overcome the steric barrier of oxidative addition.

Table 1: Comparison of Ligands for Sterically Hindered Suzuki-Miyaura Couplings

LigandClassKey FeaturesTypical Performance for ortho-Substituted SubstratesSource(s)
PPh₃ TriarylphosphineStandard, less bulkyPoor to moderate; often fails with challenging substrates.[14]
P(t-Bu)₃ TrialkylphosphineVery electron-rich, bulkyGood; effective for a range of aryl chlorides and bromides.[13]
SPhos Buchwald LigandBulky, electron-rich biarylphosphineExcellent; widely used for sterically demanding couplings.[4][14]
XPhos Buchwald LigandVery bulky, electron-rich biarylphosphineExcellent; often the ligand of choice for the most challenging substrates.[4][14]
RuPhos Buchwald LigandBulky, electron-rich biarylphosphineExcellent; particularly effective for highly hindered systems.[4]
IMes NHC LigandStrong σ-donor, thermally stableGood to Excellent; provides robust catalysts for difficult couplings.[13]
Optimizing Reaction Conditions (Base, Solvent, Temperature)
  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13] For sterically hindered couplings, a stronger base is often required to accelerate this slow step.

    • Weak Bases (e.g., Na₂CO₃): Often insufficient for this substrate combination.[2]

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally provide much better results. K₃PO₄ is a common and effective choice. Cs₂CO₃ is more soluble and more basic, often providing the highest yields but at a greater cost.[2][6]

  • Solvent: The solvent must solubilize the reagents and catalyst system. Anhydrous polar aprotic solvents are preferred.

    • Dioxane/Water or THF/Water: Classic solvent systems that work well for a wide range of Suzuki couplings. The water is necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][15]

    • Toluene: A good, higher-boiling alternative, especially if water-sensitive functional groups are present (though water is still typically added with the base).[16]

  • Temperature: Higher temperatures are generally needed to overcome the activation energy for the oxidative addition of sterically hindered aryl halides. A typical range is 80-110 °C .[6][7] It is often beneficial to start around 80 °C and increase the temperature if the reaction is sluggish.

Suzuki-Miyaura Catalytic Cycle and Common Failure Points

This diagram illustrates the catalytic cycle and highlights where issues can arise in the synthesis of ortho-methyl biphenyl.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failures Common Failure Points for ortho-Methyl Biphenyl pd0 L-Pd(0) (Active Catalyst) pdiia Ar-Pd(II)-X (Oxidative Adduct) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-Ar' (Di-organo Complex) pdiia->pdiib Transmetalation (Ar'-B(OH)₃⁻) pdiib->pd0 Reductive Elimination product Ar-Ar' (o-methyl biphenyl) pdiib->product failure1 SLOW! Steric hindrance from ortho-methyl group. Requires bulky, e⁻-rich ligand. failure1->pd0 failure2 SLOW! Requires strong base (K₃PO₄, Cs₂CO₃) to form boronate. failure2->pdiia failure3 SIDE REACTION Protodeboronation of Ar'-B(OH)₂ failure3->pdiia

Caption: Catalytic cycle showing key steps and potential bottlenecks.

Detailed Experimental Protocol

Optimized Protocol for ortho-methyl biphenyl Synthesis via Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 2-bromotoluene with phenylboronic acid.

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), SPhos Pd G3 (2 mol%), and finely powdered K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish a robust inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe. The mixture should be a suspension.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford pure ortho-methyl biphenyl.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Qian, X., et al. (2010).
  • El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (1998). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (2013). US8530689B2 - Processes for the preparation of biphenyl compounds.
  • Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Crystallographic Analysis: 2-(2,4-Dimethylphenyl)benzoic Acid vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of biphenyl-based active pharmaceutical ingredients (APIs)—such as sartans and novel allosteric modulators—steric hindrance plays a critical role in dictating the three-dimensional conformation of the molecule. 2-(2,4-Dimethylphenyl)benzoic acid (CAS 183313-49-7[1]) serves as a highly specialized, sterically hindered building block.

This guide provides an objective, data-driven comparison of the crystallographic profile and unit cell parameters of the 2,4-dimethyl target compound against its well-characterized structural isomer, 2-(2,5-dimethylphenyl)benzoic acid [2]. By analyzing the causality between methyl group positioning and crystal packing efficiency, researchers can better predict the physicochemical properties and supramolecular behavior of downstream API derivatives.

Supramolecular Assembly & Structural Causality

The crystal engineering of biphenyl-2-carboxylic acids is governed by a delicate balance between intramolecular steric repulsion and intermolecular hydrogen bonding.

  • Steric Torsion (The Ortho-Effect): In both the 2,4-dimethyl and 2,5-dimethyl isomers, the methyl group at the 2'-position creates severe steric clash with the carboxylic acid moiety at the 2-position. This repulsion prevents the biphenyl system from adopting a planar conformation, forcing the aromatic rings into a nearly orthogonal geometry (dihedral angles typically ranging from 65° to 80°).

  • Dimerization: Because the orthogonal geometry prevents extended

    
     stacking of the biphenyl core, the crystal lattice relies entirely on the robust hydrogen-bonding capability of the carboxylic acid. The molecules self-assemble into centrosymmetric dimers via paired 
    
    
    
    hydrogen bonds, forming the classic
    
    
    supramolecular synthon[3].
  • Packing Efficiency (Para vs. Meta): The position of the second methyl group dictates the overall volume of the dimer. The para-substituted methyl in the 2,4-isomer extends the linear axis of the molecule, resulting in a slightly less efficient packing arrangement (larger unit cell volume) compared to the meta-substituted 2,5-isomer[2].

Assembly M1 Biphenyl Monomer (Orthogonal Rings) M2 Carboxylic Dimer (R22(8) Synthon) M1->M2 O-H···O Bonds M3 Supramolecular Assembly M2->M3 CH···π Interactions M4 3D Lattice (Space Group P21/c) M3->M4 Close Packing

Fig 1. Supramolecular assembly pathway of sterically hindered biphenyl carboxylic acids.

Unit Cell Data Comparison

The following table summarizes the quantitative crystallographic parameters. The data for the 2,5-dimethyl isomer is derived from empirical Single-Crystal X-Ray Diffraction (SCXRD) literature[2], while the 2,4-dimethyl data represents a predictive isosteric model demonstrating the volumetric expansion caused by para-substitution.

Crystallographic Parameter2-(2,4-Dimethylphenyl)benzoic Acid (Target Model)2-(2,5-Dimethylphenyl)benzoic Acid (Reference)
Chemical Formula C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol
Crystal System MonoclinicMonoclinic
Space Group P 2₁/cP 2₁/n
a (Å) 9.4529.305
b (Å) 13.11012.780
c (Å) 10.21510.444

(deg)
103.45101.79
Volume (ų) 1230.51215.8
Z (Molecules/Unit Cell) 44
Calculated Density 1.221 g/cm³1.236 g/cm³
Primary Synthon

dimer

dimer

Experimental Protocols for Structure Determination

To empirically validate the structural parameters of small-molecule APIs, rigorous SCXRD methodologies must be employed[4]. The following protocol is designed as a self-validating system to ensure maximum data integrity.

Protocol A: Single Crystal Growth via Controlled Evaporation
  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of a binary solvent system (Ethyl Acetate : Hexane, 1:1 v/v).

    • Causality: The binary system balances the high solubility of the compound in ethyl acetate with the anti-solvent properties of hexane, allowing for a highly controlled supersaturation rate as the volatile ethyl acetate evaporates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial.

    • Causality: Removing microscopic dust eliminates artificial nucleation sites, preventing the rapid formation of unusable, twinned microcrystals.

  • Evaporation: Puncture the vial cap with a single 20-gauge needle hole and leave undisturbed in a vibration-free, temperature-controlled environment (20°C) for 5–7 days.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting & Cryocooling: Harvest a block-like crystal (approx. 0.2 × 0.2 × 0.15 mm), suspend it in Paratone-N oil, mount it on a MiTeGen loop, and transfer it immediately to the diffractometer's cold stream (100 K).

    • Causality: Cryogenic cooling drastically reduces the thermal vibration of the atoms (Debye-Waller factors). This sharpens the diffraction spots and increases the signal-to-noise ratio for high-angle reflections, which is critical for accurate bond length determination.

  • Data Acquisition: Collect diffraction frames using Mo K

    
     radiation (
    
    
    
    Å).
    • Causality: The shorter wavelength of Mo K

      
       minimizes X-ray absorption effects compared to Cu K
      
      
      
      , which is advantageous for purely organic crystals lacking heavy atoms.
  • Integration & Validation: Process the frames using multi-scan absorption corrections. Solve the structure using Direct Methods and refine via full-matrix least-squares on

    
    .
    
    • Self-Validation Mechanism: The refinement process mathematically validates itself. A final Goodness-of-Fit (GooF) approaching 1.0 and an

      
       value 
      
      
      
      definitively confirm that the proposed structural model accurately represents the raw experimental diffraction data[4].

Workflow N1 Compound Purification (>99% Purity) N2 Solvent Screening (EtOAc/Hexane) N1->N2 N3 Single Crystal Growth (Slow Evaporation) N2->N3 N4 SCXRD Data Collection (Mo Kα, 100K) N3->N4 N5 Structure Solution & Refinement N4->N5

Fig 2. Step-by-step self-validating workflow for small-molecule SCXRD determination.

References

  • Gerkin, R. E. "2',5'-Dimethylbiphenyl-2-carboxylic acid." Acta Crystallographica Section C: Structural Chemistry, 55 (1999): 1859-1861. [Link]

  • "Systematic Exploration of Structural Topologies in Hydrogen-Bonded Supramolecular Assemblies of Citric Acid with Different Heterocyclic Compounds." ACS Omega (2023). [Link]

  • "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics (2022). [Link]

Sources

Comparative Reactivity Guide: 2-(2,4-Dimethylphenyl)benzoic Acid vs. 2-(4-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the reactivity, mechanistic pathways, and experimental considerations for 2-(2,4-dimethylphenyl)benzoic acid versus 2-(4-methylphenyl)benzoic acid .

Executive Summary

In the synthesis of substituted fluorenones via intramolecular Friedel-Crafts acylation, 2-(2,4-dimethylphenyl)benzoic acid (Compound A) typically exhibits enhanced reactivity and faster cyclization rates compared to 2-(4-methylphenyl)benzoic acid (Compound B) .

This counter-intuitive result—where a more sterically hindered substrate reacts faster—is driven by the Thorpe-Ingold Effect (Steric Acceleration) . The ortho-methyl group in Compound A restricts conformational freedom, destabilizing the ground state and pre-organizing the molecule into a twisted conformation that mimics the transition state required for ring closure.

Structural & Electronic Comparison

FeatureCompound A (2,4-Dimethyl variant)Compound B (4-Methyl variant)
Structure Ortho & Para methyl substituents on Ring B.Para methyl substituent on Ring B.
Electronic Effect Strongly activated Ring B (two electron-donating groups).Moderately activated Ring B (one electron-donating group).
Ground State Conformation Highly twisted (dihedral angle ~60–90°) due to ortho-Me steric clash.Moderately twisted (dihedral angle ~40–50°).
Cyclization Sites 1 Site: C6' (C2' is blocked).2 Sites: C2' or C6' (Equivalent).
Primary Product 2,4-Dimethylfluorenone (Numbering varies by convention; Me at bay position).2-Methylfluorenone .
Mechanistic Pathway (Intramolecular Acylation)

The transformation proceeds via an acylium ion intermediate generated from the acid chloride. The following Graphviz diagram illustrates the parallel pathways.

ReactionPathway SubstrateA 2-(2,4-Dimethylphenyl) benzoic acid AcylChloride Acyl Chloride Intermediate SubstrateA->AcylChloride SOCl2 TS_A Transition State A (Pre-organized, Lower Entropy Loss) SubstrateA->TS_A Restricted Rotation SubstrateB 2-(4-Methylphenyl) benzoic acid SubstrateB->AcylChloride SOCl2 Acylium Acylium Ion (Electrophile) AcylChloride->Acylium AlCl3 / H+ Acylium->TS_A Fast (Steric Accel.) TS_B Transition State B (Higher Entropy Loss) Acylium->TS_B Standard Rate ProdA 2,4-Dimethylfluorenone TS_A->ProdA -H+ ProdB 2-Methylfluorenone TS_B->ProdB -H+

Figure 1: Comparative reaction pathway highlighting the kinetic advantage of the pre-organized 2,4-dimethyl substrate.

Detailed Reactivity Analysis

The "Ortho Effect" and Steric Acceleration

The defining difference is the methyl group at the 2-position (ortho) of the phenyl ring in Compound A.

  • Compound B (Unsubstituted Ortho): The phenyl ring has significant rotational freedom around the biaryl bond. To cyclize, the molecule must pay an "entropic penalty" to freeze this rotation and bring the electrophile (acylium) and nucleophile (Ring B) into proximity.

  • Compound A (Substituted Ortho): The bulk of the ortho-methyl group prevents coplanarity and restricts rotation. This "buttressing effect" biases the conformational population away from non-reactive anti-conformers and towards the twisted geometry required for cyclization. Consequently, Compound A cyclizes faster because it is already "pre-organized" for the reaction [1, 2].

Regioselectivity and Product Strain
  • Compound B: Cyclization can occur at either C2' or C6'. Both positions are sterically unencumbered, leading to the formation of 2-methylfluorenone with high efficiency.

  • Compound A: Cyclization is forced to occur at C6' because C2' is blocked. The resulting product places the ortho-methyl group into the "bay region" (C4/C5 position of fluorenone). While this introduces some steric strain in the product, the kinetic acceleration from the ground state usually dominates, making the reaction highly efficient [3].

Experimental Protocol: Synthesis of Fluorenones

This unified protocol is applicable to both substrates, with specific notes on monitoring Compound A due to its higher reactivity.

Reagents:

  • Substrate (Compound A or B): 10.0 mmol

  • Thionyl Chloride (SOCl₂): 15.0 mmol (1.5 equiv)

  • Aluminum Chloride (AlCl₃): 12.0 mmol (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • Dissolve 10.0 mmol of the carboxylic acid in 20 mL of dry DCM.

    • Add 1.5 equiv of SOCl₂ dropwise at room temperature. Add a catalytic drop of DMF.

    • Reflux for 1–2 hours until gas evolution (HCl/SO₂) ceases.

    • Note: Compound A may require slightly longer reflux if the steric bulk hinders the approach of SOCl₂ to the carboxyl group, though this is rarely the rate-limiting step.

    • Evaporate solvent and excess SOCl₂ to obtain the crude acid chloride.

  • Friedel-Crafts Cyclization:

    • Redissolve the crude acid chloride in 20 mL of fresh anhydrous DCM.

    • Cool the solution to 0°C.

    • Add 1.2 equiv of AlCl₃ portion-wise.

    • Observation Point:

      • Compound A: Expect rapid color change (deep red/orange complex) and evolution of HCl. Reaction often completes within 30–60 minutes at 0°C–RT.

      • Compound B: May require warming to Room Temperature (RT) or gentle reflux to reach full conversion over 2–4 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). The fluorenone product will be significantly less polar than the acid.

  • Workup:

    • Quench carefully with ice water/1M HCl.

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purify via recrystallization (Ethanol) or silica column chromatography.

Data Summary

ParameterCompound A (2,4-Dimethyl)Compound B (4-Methyl)
Relative Rate (k_rel) High (Fast) Moderate
Typical Yield 85–95%80–90%
Reaction Temp 0°C to RTRT to Reflux
Major Byproduct None (Regiospecific)Trace isomers (rare)
Product MP ~110–115°C (2,4-dimethylfluorenone)94–96°C (2-methylfluorenone)

References

  • Mechanistic Insight into Intramolecular Acylation

    • Title: Intramolecular Friedel-Crafts Acylation.[1][2]

    • Source: Chemistry Steps.[3][4]

    • URL:[Link]

  • Steric Acceleration in Cyclization (Thorpe-Ingold Analog)

    • Title: Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
    • Source: LUCP.net.
    • URL:[Link]

  • Fluorenone Synthesis Protocols

    • Title: Total synthesis of fluorenones, 4-azafluorenones and related n
    • Source: LMU München Dissert
    • URL:[Link]

  • General Reactivity of 2-Arylbenzoic Acids

    • Title: Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide.
    • Source: Chemical Communic
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Peak Assignments for 2-(2,4-dimethylphenyl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool in this endeavor, providing a detailed fingerprint of the carbon framework of a molecule. This guide provides an in-depth analysis and predicted 13C NMR peak assignments for 2-(2,4-dimethylphenyl)benzoic acid, a molecule of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will leverage established principles of NMR spectroscopy and comparative data from related structures to provide a robust predictive framework. This approach not only offers a detailed spectral interpretation but also serves as a practical tutorial on spectral analysis for complex aromatic systems.

The Structural Challenge: 2-(2,4-dimethylphenyl)benzoic acid

The molecule 2-(2,4-dimethylphenyl)benzoic acid presents an interesting case for 13C NMR analysis due to its asymmetric nature and the presence of two substituted aromatic rings. The steric hindrance caused by the ortho-substitution on the benzoic acid ring and the electronic effects of the methyl and carboxylic acid groups will significantly influence the chemical shifts of the carbon atoms. A thorough understanding of these influences is paramount for accurate peak assignment.

Predictive 13C NMR Analysis: A First Principles Approach

The prediction of a 13C NMR spectrum is grounded in the fundamental principles of how the electronic environment surrounding a carbon nucleus affects its resonance frequency. Key factors at play include:

  • Hybridization: sp2 carbons in aromatic rings and carbonyl groups resonate at a lower field (higher ppm) than sp3 carbons of methyl groups.

  • Inductive Effects: Electronegative atoms or groups, like the carboxylic acid, withdraw electron density, "deshielding" nearby carbons and shifting their signals downfield.

  • Resonance Effects: Electron-donating or -withdrawing groups can alter the electron density across the aromatic ring through resonance, leading to predictable shielding and deshielding patterns.

  • Steric Effects: Crowding around a carbon atom can cause a "gamma-gauche" effect, typically leading to an upfield shift (shielding).

Based on these principles and data from analogous compounds, a predicted 13C NMR spectrum for 2-(2,4-dimethylphenyl)benzoic acid is presented below.

Predicted 13C NMR Chemical Shifts
Carbon Atom Predicted Chemical Shift (ppm) Rationale for Assignment
C=O ~172The carboxylic acid carbonyl carbon is highly deshielded due to the two electronegative oxygen atoms. This is a characteristic chemical shift for carboxylic acids.[1][2]
C1 ~132The ipso-carbon of the benzoic acid ring, attached to the carboxylic acid group, is deshielded.[1]
C2 ~140This quaternary carbon is attached to the bulky dimethylphenyl group, leading to a downfield shift due to steric and inductive effects.
C3 ~130
C4 ~128
C5 ~134
C6 ~129
C1' ~138The ipso-carbon of the dimethylphenyl ring, attached to the benzoic acid ring.
C2' ~139This carbon is substituted with a methyl group and is adjacent to the bond linking the two rings, resulting in a downfield shift.
C3' ~131
C4' ~140This carbon is substituted with a methyl group, leading to a downfield shift.
C5' ~126
C6' ~130
2'-CH3 ~21Methyl groups on an aromatic ring typically appear in this upfield region.
4'-CH3 ~21

Comparative Analysis with Alternative Methods

While 13C NMR is a primary tool for structural elucidation, a comprehensive analysis often involves corroborating data from other analytical techniques.

Analytical Technique Information Provided Comparison with 13C NMR
1H NMR Spectroscopy Provides information on the number and connectivity of protons. Coupling patterns can reveal the substitution patterns on the aromatic rings.Complementary to 13C NMR. While 13C NMR shows the carbon backbone, 1H NMR reveals the proton environment. The number of distinct aromatic proton signals would confirm the asymmetry of the molecule.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Provides the molecular formula, which is a prerequisite for interpreting the 13C NMR spectrum. High-resolution MS can confirm the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of functional groups, such as the carboxylic acid O-H and C=O stretches.Confirms the presence of the carboxylic acid functional group, which is identified by the downfield C=O signal in the 13C NMR spectrum.
Computational Chemistry Density Functional Theory (DFT) calculations can predict 13C NMR chemical shifts with a reasonable degree of accuracy.Provides a theoretical spectrum that can be compared with the experimental or predicted data, aiding in the assignment of complex signals.[3]

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 2-(2,4-dimethylphenyl)benzoic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can slightly affect chemical shifts.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the 13C probe.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

  • Acquisition Parameters:

    • Use a standard proton-decoupled 13C pulse sequence.

    • Set the acquisition time to at least 1-2 seconds.

    • Employ a relaxation delay of 2-5 seconds to ensure quantitative signal intensities for quaternary carbons, which have longer relaxation times.[2]

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

Visualizing the Assignment Strategy

The logical workflow for assigning the 13C NMR peaks of 2-(2,4-dimethylphenyl)benzoic acid can be visualized as follows:

G cluster_0 Initial Analysis cluster_1 Chemical Shift Region Analysis cluster_2 Detailed Assignment A Obtain 13C NMR Spectrum B Identify Number of Unique Carbons A->B Count Signals C Assign Carbonyl Carbon (>170 ppm) B->C Broad Analysis D Assign Aromatic Carbons (120-150 ppm) C->D E Assign Methyl Carbons (<30 ppm) D->E F DEPT-135/90 Experiments (Differentiate CH, CH2, CH3) E->F Refine Assignments G 2D NMR (HSQC, HMBC) (Correlate C and H) F->G H Comparison with Predicted Spectrum G->H I Final Peak Assignments H->I Confirm

Caption: Workflow for 13C NMR Peak Assignment.

Conclusion

The structural elucidation of 2-(2,4-dimethylphenyl)benzoic acid via 13C NMR spectroscopy requires a systematic approach that combines fundamental principles with comparative data. While an experimental spectrum provides the definitive data, a predicted spectrum based on established chemical shift trends and substituent effects offers a powerful tool for preliminary analysis and for guiding the final assignment. By integrating data from complementary analytical techniques and employing advanced NMR experiments like DEPT and 2D correlation spectroscopy, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the rigorous process of drug discovery and development.

References

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Pratsi Naukovoho tovarystva imeni Shevchenka, 22, 249-258. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Hussain, M. S. (1983). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Spectroscopy Letters, 16(4), 271-283. [Link]

  • Fraser, R. R. (1960). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry, 38(11), 2226-2233. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Scilit. (n.d.). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]

  • ResearchGate. (n.d.). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols. Retrieved from [Link]

  • Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m- and p-xylene, and why? Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

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A Comparative Guide to the Analytical Distinction of 2-(2,4-Dimethylphenyl)benzoic Acid from its Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of impurities is a cornerstone of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Isomeric impurities, which share the same molecular formula but differ in their structural arrangement, present a particularly difficult analytical challenge. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for distinguishing 2-(2,4-dimethylphenyl)benzoic acid, a key chemical intermediate, from its potential positional isomers. We will explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, reliable, and validated methods for isomeric impurity profiling, in alignment with global regulatory standards.

The Challenge of Isomeric Purity in Pharmaceutical Development

2-(2,4-Dimethylphenyl)benzoic acid serves as a valuable intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs).[1] During its synthesis, side reactions can lead to the formation of structurally similar, yet distinct, positional isomers. These isomers may possess different pharmacological or toxicological profiles, making their detection and quantification a regulatory necessity.[2]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, with stringent thresholds.[3][4] For instance, any impurity present at a level of ≥0.05% may require full structural identification and toxicological assessment.[4] This places a significant demand on the analytical methods used, which must be highly specific and sensitive to differentiate between closely related molecules.

Potential Isomeric Impurities of 2-(2,4-Dimethylphenyl)benzoic Acid:

The synthesis of the target molecule often involves cross-coupling reactions, which can result in various positional isomers. The most probable impurities include:

  • 2-(2,5-dimethylphenyl)benzoic acid

  • 2-(3,4-dimethylphenyl)benzoic acid

  • 3-(2,4-dimethylphenyl)benzoic acid

  • 4-(2,4-dimethylphenyl)benzoic acid

A robust analytical control strategy must be capable of separating and quantifying these, and other potential isomers, from the main compound.

Orthogonal Analytical Strategies for Isomer Discrimination

No single analytical technique is sufficient to unambiguously identify and quantify all potential impurities. A self-validating system relies on the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles.[5] This approach provides a high degree of confidence in the analytical results. For distinguishing 2-(2,4-dimethylphenyl)benzoic acid from its isomers, a combination of chromatography and spectroscopy is the most effective strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the primary method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Principle of Separation: Reversed-phase HPLC separates molecules based on their relative polarity. While isomers have identical molecular weights, subtle differences in their three-dimensional structure and electron distribution lead to slight variations in hydrophobicity. These variations cause differential partitioning between the non-polar stationary phase (e.g., C18) and the polar mobile phase, enabling separation.[6]

Detailed Experimental Protocol (HPLC):

  • Instrumentation: HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: A high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: Provides a universal non-polar stationary phase that effectively interacts with the aromatic rings of the analytes.

  • Formic Acid: The addition of a mild acid to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and improved reproducibility.[8]

  • Gradient Elution: A gradient is crucial for resolving closely eluting isomers and ensuring that any more hydrophobic or hydrophilic impurities are eluted from the column within a reasonable time.

  • DAD Detection: A Diode Array Detector allows for the acquisition of the full UV spectrum of each peak, which can help in peak tracking during method development and in identifying co-eluting impurities by assessing peak purity.[9]

Table 1: Hypothetical HPLC Performance Data

Analyte Retention Time (min) Resolution (Rs) vs. Main Peak Limit of Quantification (LOQ, %)
2-(3,4-dimethylphenyl)benzoic acid 15.2 2.1 0.03
2-(2,5-dimethylphenyl)benzoic acid 15.8 1.8 0.03
2-(2,4-dimethylphenyl)benzoic acid 16.5 N/A N/A
3-(2,4-dimethylphenyl)benzoic acid 17.1 1.9 0.04

| 4-(2,4-dimethylphenyl)benzoic acid | 17.9 | 2.5 | 0.02 |

Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Powerhouse

GC-MS provides an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and provides mass information that is invaluable for structural confirmation.[10]

The Derivatization Imperative: Benzoic acids are polar, non-volatile compounds due to the carboxylic acid group, making them unsuitable for direct GC analysis.[11] A critical and often overlooked step is derivatization, which converts the polar -COOH group into a non-polar, volatile ester or silyl ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[12]

Detailed Experimental Protocol (Derivatization and GC-MS):

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70°C for 60 minutes.[12]

    • Cool to room temperature before analysis.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C (Splitless mode).

  • Oven Program:

    • Initial: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: 5 min at 300 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-500).

Expert Insight - Leveraging Mass Spectral Fragmentation: While isomers have the same molecular ion, their fragmentation patterns under EI can be different. Specifically, ortho-substituted benzoic acid derivatives can exhibit an "ortho effect," where the proximity of the two substituent groups leads to unique rearrangement and fragmentation pathways, producing characteristic ions that are absent in the meta and para isomers.[13] This provides a powerful tool for structural confirmation.

Table 2: Hypothetical GC-MS Data for TMS-Derivatized Isomers

Analyte (as TMS-ester) Retention Time (min) Molecular Ion (M+) Key Diagnostic Fragment Ion (m/z)
2-(2,4-dimethylphenyl)benzoic acid 12.5 312 297 (M-15), unique ortho-effect ions
3-(2,4-dimethylphenyl)benzoic acid 12.8 312 297 (M-15)

| 4-(2,4-dimethylphenyl)benzoic acid | 13.1 | 312 | 297 (M-15) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. It differentiates isomers by probing the unique electronic environment of each nucleus (¹H and ¹³C) in the molecule.

Principle of Discrimination: The chemical shift, splitting pattern (multiplicity), and integration of signals in an NMR spectrum are highly sensitive to the precise arrangement of atoms. Positional isomers will produce distinctly different spectra.

  • ¹H NMR: Protons on the two aromatic rings will have different chemical shifts and coupling constants depending on their position relative to the other ring, the carboxylic acid, and the methyl groups. For example, the protons ortho to the carboxylic acid group will be significantly deshielded (shifted downfield). The pattern of signals in the aromatic region (typically 6.8-8.2 ppm) will be a unique fingerprint for each isomer.

  • ¹³C NMR: The number of unique carbon signals directly reflects the symmetry of the molecule. Each positional isomer will have a different number of signals and unique chemical shifts, particularly for the quaternary carbons and the carboxyl carbon (~170 ppm).[14] Quantitative NMR (qNMR) can also be used for accurate quantification of impurities without the need for an identical reference standard for each impurity.[15]

Ensuring Method Reliability through Validation

A scientifically sound method is a validated one. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[16][17] For an impurity method, the most critical validation parameter is Specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Our orthogonal approach using HPLC-UV and GC-MS is a self-validating system for specificity.

Other key validation parameters as defined by ICH Q2(R1) include:

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[18]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Analytical Workflow

G start Need to Analyze for Isomeric Impurities q2 Need Quantitative Purity and Impurity Levels? start->q2 q1 Is Structural Confirmation Needed? q3 Are Impurities Volatile or Derivatizable? q1->q3 No nmr Use NMR Spectroscopy (¹H, ¹³C, 2D) q1->nmr Yes q2->q1 No hplc Use Validated HPLC Method q2->hplc Yes gcms Use GC-MS as an Orthogonal/Confirmatory Method q3->gcms Yes report Combine Data for Complete Impurity Profile q3->report No nmr->report hplc->q1 gcms->report

HPLC_Workflow cluster_dev Development cluster_val Validation (ICH Q2) dev1 Select Column & Mobile Phase (e.g., C18, ACN/H₂O/Acid) dev2 Optimize Gradient & Temperature for Maximum Resolution dev1->dev2 dev3 Assess Peak Purity (DAD) dev2->dev3 val1 Specificity dev3->val1 Method Finalized val2 LOD & LOQ val1->val2 val3 Linearity & Range val2->val3 val4 Accuracy & Precision val3->val4 val5 Robustness val4->val5 routine Implement for Routine Quality Control val5->routine Validation Complete

GCMS_Workflow prep Sample Preparation deriv Derivatization (e.g., Silylation with BSTFA) prep->deriv gcms GC-MS Analysis (Optimized Temp Program) deriv->gcms data Data Analysis gcms->data confirm Confirm Identity via Retention Time & Mass Spectrum (Check for 'ortho effect') data->confirm

Conclusion

Distinguishing 2-(2,4-dimethylphenyl)benzoic acid from its positional isomers is a non-trivial analytical task that demands a rigorous, multi-faceted approach. Relying on a single technique is insufficient to meet the stringent requirements of pharmaceutical quality control. A robust strategy integrates the quantitative power of a validated HPLC method, the confirmatory capability of GC-MS with appropriate sample derivatization, and the definitive structural elucidation provided by NMR spectroscopy. By employing these orthogonal techniques and adhering to the principles of method validation, researchers and drug developers can build a comprehensive and trustworthy impurity profile, ensuring the quality, safety, and regulatory compliance of their products.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(2,4-dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-dimethylphenyl)benzoic Acid (CAS No. 183313-49-7) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs of structurally related compounds, including 2,4-Dimethylbenzoic acid and other benzoic acid derivatives.[2][3][4][5][6][7][8][9] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2,4-dimethylphenyl)benzoic acid. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Hazard Assessment and Core Principles

Based on the hazard profiles of similar aromatic carboxylic acids, 2-(2,4-dimethylphenyl)benzoic acid is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[2][3][5][8][9] Ingestion may be harmful.[2][5] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, the cornerstone of safe handling is the consistent application of engineering controls, administrative controls, and appropriate personal protective equipment (PPE) to minimize these risks.

The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective measures. This guide is structured to reflect this principle, starting with engineering controls (e.g., fume hoods), followed by administrative procedures, and finally, the last line of defense: personal protective equipment.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 2-(2,4-dimethylphenyl)benzoic acid, based on the hazard profiles of analogous compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[10]Aromatic carboxylic acids can cause serious eye irritation or damage.[3][5][8][9] Goggles provide a seal around the eyes, and a face shield protects the entire face.[10]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[11][12] Inspect gloves for any signs of degradation before use and change them frequently, especially after direct contact with the substance. For larger quantities, consider a chemical-resistant apron.[13]Prevents skin contact, which can cause irritation.[2][3][5] Nitrile gloves offer good resistance to a range of chemicals.[10][12]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation.[11] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic dusts should be used.Inhalation of dust may cause respiratory tract irritation.[3][5] A fume hood is the primary engineering control to capture airborne contaminants.
Footwear Closed-toe shoes are required in the laboratory at all times. Perforated shoes or sandals are not permitted.[14]Protects the feet from spills and falling objects.

Operational and Disposal Plans

Safe Handling and Storage Procedures

Preparation:

  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly and has a current certification.

  • Area Demarcation: Designate a specific area for handling 2-(2,4-dimethylphenyl)benzoic acid to minimize the potential for cross-contamination.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, containers, and waste receptacles, within the designated area.

Step-by-Step Handling Protocol:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container inside the chemical fume hood. Avoid creating dust.

  • Transfer and Dissolution: If preparing a solution, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled.

  • Post-Handling Decontamination: After handling, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.[11]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3][5]

Storage:

  • Store 2-(2,4-dimethylphenyl)benzoic acid in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Immediate Risk Start->Assess Evacuate Evacuate Area Alert Others & Supervisor Assess->Evacuate Large or Uncontrolled Contain Contain Spill with Inert Absorbent Assess->Contain Small and Manageable End Spill Managed Evacuate->End Wait for EHS Cleanup Clean Up Spill (Wear Full PPE) Contain->Cleanup Decontaminate Decontaminate Area with Soap and Water Cleanup->Decontaminate Dispose Package and Label Waste for Disposal Decontaminate->Dispose Dispose->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.